2-bromo-N-1,3-thiazol-2-ylacetamide
Description
The exact mass of the compound 2-Bromo-N-(1,3-thiazol-2-yl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 197048. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c6-3-4(9)8-5-7-1-2-10-5/h1-2H,3H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACUYXPCLUSFMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307944 | |
| Record name | 2-Bromo-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73326-20-2 | |
| Record name | 73326-20-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-bromo-N-1,3-thiazol-2-ylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-bromo-N-1,3-thiazol-2-ylacetamide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, synthesis, and known biological activities, with a focus on its potential as an anticancer agent.
Core Chemical Properties
This compound is a synthetic organic compound featuring a thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of a bromine atom and an acetamide group contributes to its chemical reactivity and biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-bromo-N-(1,3-thiazol-2-yl)acetamide | [1][2] |
| CAS Number | 73326-20-2 | [1][2] |
| Molecular Formula | C₅H₅BrN₂OS | [1][2] |
| Molecular Weight | 221.08 g/mol | [1][3] |
| Canonical SMILES | C1=CSC(=N1)NC(=O)CBr | [1] |
| InChI Key | AACUYXPCLUSFMI-UHFFFAOYSA-N | [1] |
| Physical Form | Solid (predicted) | [4] |
| Purity | ≥98% (typical from commercial suppliers) | [4] |
| Storage Temperature | 4°C, stored under nitrogen | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the bromoacetylation of 2-aminothiazole. While a specific detailed protocol for this exact compound is not widely published, a representative procedure for the synthesis of the parent compound, N-(thiazol-2-yl)acetamide, is provided below. This can be adapted for the synthesis of the bromo-derivative by using bromoacetyl chloride or bromoacetic anhydride.
Representative Experimental Protocol: Synthesis of N-(thiazol-2-yl)acetamide
This protocol describes the synthesis of the parent compound, which can be a precursor to this compound.
Materials:
-
2-aminothiazole
-
Acetyl chloride
-
Dry acetone
-
Acidified cold water
-
Ethyl acetate
Procedure:
-
A mixture of acetyl chloride (26 mmol) and 2-aminothiazole (26 mmol) is refluxed in dry acetone (60 ml) for two hours.[5][6]
-
After cooling, the reaction mixture is poured into acidified cold water.[5][6]
-
The resulting yellow solid is filtered and washed with cold acetone.[5][6]
-
Single crystals of the title compound suitable for analysis can be obtained by recrystallization of the solid from ethyl acetate.[5][6]
To synthesize this compound, a similar procedure could be followed using bromoacetyl chloride or by direct bromination of N-(1,3-thiazol-2-yl)acetamide under controlled conditions.[1]
Biological Activity and Potential Therapeutic Applications
Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and antiproliferative effects.[1] Derivatives of N-(thiazol-2-yl)acetamide have emerged as a promising class of compounds in cancer research.
Anticancer Activity
Research indicates that N-(thiazol-2-yl)acetamide derivatives may exert their anticancer effects through multiple mechanisms, primarily by targeting key components of cell division and survival signaling pathways.[1]
Inhibition of Tubulin Polymerization:
Certain N-(thiazol-2-yl)acetamide derivatives have been identified as inhibitors of tubulin polymerization.[7][8] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death).[7]
EGFR Kinase Inhibition:
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival.[2][9] Overexpression or mutation of EGFR is a common feature in many cancers. Some N-(thiazol-2-yl)acetamide derivatives have been shown to inhibit the kinase activity of EGFR, thereby blocking downstream signaling pathways that promote tumor growth.[2][9]
Induction of Apoptosis:
A primary mechanism of action for many anticancer agents is the induction of apoptosis. N-(thiazol-2-yl)acetamide derivatives have been observed to trigger apoptosis in cancer cells through the activation of caspases, which are key executioner enzymes in the apoptotic cascade.[10][11] Activation of initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3 and -7) leads to the systematic dismantling of the cell.[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by N-(thiazol-2-yl)acetamide derivatives and a general workflow for assessing their anticancer activity.
Safety and Handling
The specific safety data for this compound is limited. However, based on the Safety Data Sheet for the closely related compound 2-Bromo-N-(thiazol-2-yl)acetamide from a commercial supplier, the following hazards are identified:
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H341 (Suspected of causing genetic defects).[4]
-
Signal Word: Danger.[4]
-
Pictograms: GHS06 (Toxic).[4]
It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. All waste should be disposed of according to institutional and local regulations.
Conclusion
This compound is a compound with significant potential in the field of drug discovery, particularly in the development of new anticancer therapeutics. Its ability to be synthesized through established chemical routes and the known biological activities of the N-(thiazol-2-yl)acetamide scaffold make it an attractive candidate for further investigation. The primary mechanisms of action for this class of compounds appear to involve the disruption of microtubule dynamics and the inhibition of key signaling pathways that are often dysregulated in cancer. Further research is warranted to fully elucidate the specific chemical properties and therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of 𝑁-(۵-nitrothiazol-۲-yl)-۲-((۴-oxo-۳,۴-Dihydroquinazolin-۲-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors [en.civilica.com]
- 3. Buy this compound | 73326-20-2 [smolecule.com]
- 4. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 5. 2-Acetamido-5-bromo-1,3-thiazole | C5H5BrN2OS | CID 350260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-bromo-N-1,3-thiazol-2-ylacetamide: Molecular Structure, Synthesis, and Biological Prospects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of 2-bromo-N-1,3-thiazol-2-ylacetamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of oncology and infectious diseases.
Molecular Structure and Properties
This compound is a synthetic organic compound featuring a core thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The molecule is further functionalized with a bromoacetamide group attached to the second position of the thiazole ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-bromo-N-(1,3-thiazol-2-yl)acetamide | [1][2] |
| CAS Number | 73326-20-2 | [1][2] |
| Chemical Formula | C₅H₅BrN₂OS | [1][2] |
| Molecular Weight | 221.08 g/mol | [1] |
| Canonical SMILES | C1=CSC(=N1)NC(=O)CBr | [1] |
| InChI Key | AACUYXPCLUSFMI-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. The most common and direct method is the bromoacetylation of 2-aminothiazole.[1] This reaction involves the acylation of the amino group of 2-aminothiazole with a bromoacetylating agent.
General Experimental Protocol: Bromoacetylation of 2-aminothiazole
This protocol is a generalized procedure based on the synthesis of similar N-thiazolyl acetamide derivatives.[5]
Materials:
-
2-aminothiazole
-
Bromoacetyl bromide or Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, 1,4-Dioxane, or Tetrahydrofuran)
-
Base (e.g., Triethylamine or Sodium Carbonate)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiazole (1 equivalent) in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a suitable base (1.1-1.5 equivalents) to the solution to act as an acid scavenger.
-
Addition of Acetylating Agent: Cool the reaction mixture in an ice bath. Slowly add a solution of bromoacetyl bromide or chloroacetyl chloride (1.1 equivalents) in the same anhydrous solvent to the cooled mixture with continuous stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. If an organic solvent immiscible with water was used, separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Diagram 1: Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity and Potential Applications
Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and antiproliferative effects.[1] The incorporation of a bromoacetamide moiety can further enhance these properties.
Anticancer Activity
Derivatives of N-(thiazol-2-yl)acetamide have emerged as a promising class of anticancer agents.[5] While specific data for this compound is limited, studies on structurally similar compounds provide valuable insights into its potential mechanisms of action.
Table 2: In Vitro Antiproliferative Activity of Selected Thiazole-2-acetamide Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 10a (A thiazole-2-acetamide derivative) | PC-3 (Prostate) | 7 ± 0.6 | [5] |
| Compound 10a (A thiazole-2-acetamide derivative) | MCF-7 (Breast) | 4 ± 0.2 | [5] |
| Compound 13d (A thiazole-2-acetamide derivative) | Tubulin Polymerization | 3.68 | [5] |
| Compound IV (A 2,4-disubstituted thiazole derivative) | Tubulin Polymerization | 2.00 ± 0.12 | [5] |
| Compound 4c (A thiazole derivative) | MCF-7 (Breast) | 2.57 ± 0.16 | [6] |
| Compound 4c (A thiazole derivative) | HepG2 (Liver) | 7.26 ± 0.44 | [6] |
Note: The compounds listed are structurally related to this compound and are presented to illustrate the potential activity of this class of molecules.
One of the key mechanisms of action for some N-(thiazol-2-yl)acetamide derivatives is the inhibition of tubulin polymerization.[5] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are crucial for mitotic spindle assembly during cell division. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[7]
Furthermore, thiazole derivatives have been implicated in the modulation of key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[8] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Diagram 2: Potential Signaling Pathway
Caption: A potential mechanism of action for this compound in cancer cells.
Antimicrobial Activity
The thiazole nucleus is a common feature in many antimicrobial agents. The presence of the bromoacetamide group in this compound may contribute to its antimicrobial potential, possibly by acting as an alkylating agent and reacting with essential biomolecules in microorganisms.[1]
Conclusion
This compound is a molecule of significant interest for medicinal chemists and drug development professionals. Its structural features suggest a potential for potent biological activity, particularly in the realm of anticancer and antimicrobial therapies. While further research is needed to fully elucidate its specific mechanisms of action and to obtain comprehensive experimental data, the information presented in this guide provides a solid foundation for future investigations into this promising compound. The exploration of its effects on tubulin polymerization and key signaling pathways like PI3K/Akt/mTOR could lead to the development of novel therapeutic agents.
References
- 1. Buy this compound | 73326-20-2 [smolecule.com]
- 2. 2-BROMO-N-(1,3-THIAZOL-2-YL)ACETAMIDE | CAS 73326-20-2 [matrix-fine-chemicals.com]
- 3. 73326-20-2|2-Bromo-N-(thiazol-2-yl)acetamide|BLD Pharm [bldpharm.com]
- 4. 98946-75-9|2-Bromo-N-(6-methylbenzo[d]thiazol-2-yl)acetamide|BLD Pharm [bldpharm.com]
- 5. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Compound 2-(2-bromo-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide - Chemdiv [chemdiv.com]
An In-depth Technical Guide to 2-bromo-N-1,3-thiazol-2-ylacetamide
CAS Number: 73326-20-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-bromo-N-1,3-thiazol-2-ylacetamide, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available information on its chemical properties, synthesis, potential biological activities, and analytical characterization.
Chemical Properties and Structure
This compound is a synthetic organic compound featuring a central thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms. The molecule is further functionalized with a bromoacetamide group attached to the second position of the thiazole ring.[1] This combination of a reactive bromine atom and a biologically relevant thiazole scaffold makes it a versatile intermediate for further chemical modifications and a candidate for biological screening.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 73326-20-2 | [2] |
| Molecular Formula | C₅H₅BrN₂OS | [2] |
| Molecular Weight | 221.07 g/mol | [2] |
| IUPAC Name | 2-bromo-N-(1,3-thiazol-2-yl)acetamide | [2] |
| SMILES | O=C(CBr)NC1=NC=CS1 | |
| InChI Key | AACUYXPCLUSFMI-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of this compound typically proceeds via the N-acylation of 2-aminothiazole with a bromoacetyl halide. While a specific detailed protocol for this exact compound is not widely available in the public domain, a general and reliable method can be extrapolated from standard organic synthesis procedures for similar compounds.
General Experimental Protocol: Bromoacetylation of 2-aminothiazole
This protocol is a representative procedure based on the synthesis of analogous N-acylthiazole derivatives.
Materials:
-
2-aminothiazole
-
Bromoacetyl bromide or bromoacetyl chloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
A non-nucleophilic base (e.g., Pyridine or Triethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiazole in an appropriate volume of anhydrous solvent.
-
Addition of Base: Add a stoichiometric equivalent of a non-nucleophilic base to the solution to act as a scavenger for the hydrobromic acid byproduct.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add a solution of bromoacetyl bromide or bromoacetyl chloride in the same anhydrous solvent to the cooled reaction mixture via a dropping funnel with continuous stirring. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Synthesis Workflow Diagram
References
An In-depth Technical Guide to 2-bromo-N-1,3-thiazol-2-ylacetamide
This technical guide provides a comprehensive overview of 2-bromo-N-1,3-thiazol-2-ylacetamide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and potential biological activities.
Nomenclature and Chemical Identity
IUPAC Name: 2-bromo-N-(1,3-thiazol-2-yl)acetamide[1][2][3]
Synonyms:
-
2-bromo-N-thiazol-2-ylacetamide
-
2-bromo-N-(1,3-thiazol-2-yl)acetamide[3]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 73326-20-2 | [1][2][3] |
| Molecular Formula | C5H5BrN2OS | [1][2] |
| Molecular Weight | 221.08 g/mol | [1] |
| Canonical SMILES | C1=CSC(=N1)NC(=O)CBr | [1] |
| InChI Key | AACUYXPCLUSFMI-UHFFFAOYSA-N | [1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. The most common methods are bromoacetylation of 2-aminothiazole and direct bromination of N-(1,3-thiazol-2-yl)acetamide.
Bromoacetylation of 2-aminothiazole
This is a widely used method for the synthesis of α-haloacetamides.
Reaction:
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-aminothiazole in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, typically pyridine or triethylamine, to the solution. Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Bromoacetyl Bromide: Slowly add a solution of bromoacetyl bromide in the same anhydrous solvent to the cooled 2-aminothiazole solution with continuous stirring. Maintain the temperature between 0 and 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.
Direct Halogenation
This method involves the direct bromination of the acetylated precursor.
Experimental Protocol:
-
Starting Material: Synthesize N-(1,3-thiazol-2-yl)acetamide by reacting 2-aminothiazole with acetyl chloride in dry acetone.
-
Bromination: React N-(1,3-thiazol-2-yl)acetamide with a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to introduce the bromine atom at the second position of the acetamide group.[1]
Biological Activity and Potential Applications
Thiazole derivatives are known to exhibit a wide range of biological activities, and this compound is a subject of interest for its potential antimicrobial and antiproliferative effects.[1]
Antimicrobial Properties
The thiazole ring is a core structure in many antimicrobial agents. The presence of a bromine atom in this compound may enhance its antimicrobial properties by increasing its lipophilicity, which can facilitate its transport across microbial cell membranes.[1]
Experimental Protocol: Broth Microdilution Assay
The antimicrobial susceptibility of the compound can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate with a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antiproliferative Effects
Thiazole-based compounds have shown potential as anticancer agents by inhibiting cell proliferation in various cancer cell lines.[1] The mechanism of action is often attributed to the inhibition of specific enzymes or the induction of apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Potential Mechanism of Action: Induction of Apoptosis
While the specific signaling pathway for this compound is not yet fully elucidated, many thiazole derivatives exert their antiproliferative effects by inducing apoptosis through the caspase signaling cascade.
This pathway suggests that the compound may trigger the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3. Activated caspase-3 then cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to DNA fragmentation and ultimately, programmed cell death or apoptosis. Further research is required to confirm this specific mechanism for this compound.
References
Spectroscopic and Synthetic Profile of 2-bromo-N-1,3-thiazol-2-ylacetamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-N-1,3-thiazol-2-ylacetamide is a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive bromoacetyl group appended to a thiazole ring, suggests potential as a versatile synthetic intermediate and a candidate for biological screening. The thiazole moiety is a well-known pharmacophore present in numerous approved drugs, imparting a range of biological activities. The introduction of a bromoacetamide functional group provides a reactive handle for covalent modification of biological targets, making it a subject of interest for the development of targeted therapies.
This technical guide provides a summary of the available chemical and physical properties of this compound. However, a comprehensive search of scientific literature and chemical databases did not yield specific, publicly available quantitative spectral data (¹H NMR, ¹³C NMR, IR, and MS) or a detailed experimental protocol for its synthesis and purification at the time of this report. The information presented herein is based on general chemical principles and data for structurally related compounds.
Chemical Properties and Data
A summary of the basic chemical properties for this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₅H₅BrN₂OS |
| Molecular Weight | 221.08 g/mol [1] |
| CAS Number | 73326-20-2[1] |
| IUPAC Name | 2-bromo-N-(1,3-thiazol-2-yl)acetamide |
| Canonical SMILES | C1=CSC(=N1)NC(=O)CBr[1] |
Predicted Spectral Data
While experimental spectra are not available, the expected spectral characteristics can be predicted based on the chemical structure.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the protons on the thiazole ring and the methylene protons of the bromoacetyl group. The chemical shifts would be influenced by the electron-withdrawing nature of the adjacent functional groups.
| Predicted Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Thiazole H-4 | ~7.0-7.5 | Doublet |
| Thiazole H-5 | ~6.8-7.2 | Doublet |
| -CH₂-Br | ~4.0-4.5 | Singlet |
| -NH- | Broad signal, variable | Singlet |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would display signals for the five carbon atoms in the molecule.
| Predicted Carbon | Chemical Shift (δ, ppm) |
| C=O (Amide) | ~165-170 |
| Thiazole C-2 | ~158-162 |
| Thiazole C-4 | ~135-140 |
| Thiazole C-5 | ~110-115 |
| -CH₂-Br | ~25-35 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by absorption bands corresponding to the key functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3200-3400 |
| C=O Stretch (Amide) | 1650-1690 |
| C=N Stretch (Thiazole) | 1580-1620 |
| C-Br Stretch | 500-600 |
Mass Spectrometry (MS) (Predicted)
The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom.
| Ion | Predicted m/z |
| [M]⁺ (with ⁷⁹Br) | ~220 |
| [M+2]⁺ (with ⁸¹Br) | ~222 |
Experimental Protocols: A Generalized Approach
Synthesis of this compound
Materials:
-
2-Aminothiazole
-
Bromoacetyl bromide
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A non-nucleophilic base (e.g., Triethylamine, Pyridine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for purification (e.g., Ethyl acetate, Hexanes)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiazole in an anhydrous aprotic solvent.
-
Add a stoichiometric equivalent of a non-nucleophilic base to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromoacetyl bromide in the same anhydrous solvent to the cooled mixture with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Characterization:
The purified product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
Whitepaper: An In-depth Technical Guide on the Potential Biological Activities of 2-bromo-N-1,3-thiazol-2-ylacetamide
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: The thiazole scaffold is a cornerstone in medicinal chemistry, integral to numerous compounds with a wide spectrum of biological activities. This technical guide focuses on 2-bromo-N-1,3-thiazol-2-ylacetamide, a halogenated thiazole derivative, and explores its potential as a bioactive agent. While direct experimental data on this specific compound is limited in publicly available literature, this paper provides a comprehensive overview of its chemical properties, synthesis, and, by extension, its probable biological activities based on the demonstrated efficacy of structurally related analogs. This guide details potential antimicrobial and anticancer activities, supported by quantitative data from close derivatives, and outlines the experimental protocols necessary for its evaluation. Furthermore, this document presents logical workflows and signaling pathway diagrams to guide future research and drug discovery efforts centered on this promising molecule.
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged structure in drug discovery, appearing in a variety of clinically approved drugs.[1][2] The incorporation of an acetamide moiety and a bromine atom, as seen in this compound, is anticipated to modulate its electronic properties and lipophilicity, potentially enhancing its interaction with biological targets.[1] This may lead to a range of biological effects, including but not limited to, antimicrobial and anticancer activities.[1][3] This document serves as a foundational guide for researchers looking to investigate the therapeutic potential of this compound.
Chemical Properties and Synthesis
2.1. Chemical Structure and Properties
-
IUPAC Name: 2-bromo-N-(1,3-thiazol-2-yl)acetamide
-
Molecular Formula: C₅H₅BrN₂OS[1]
-
Molecular Weight: 221.08 g/mol [1]
-
CAS Number: 73326-20-2[1]
2.2. Synthesis
The synthesis of this compound can be achieved through established organic chemistry routes. A primary method involves the reaction of 2-aminothiazole with bromoacetyl bromide or bromoacetic acid.
A generalized synthetic workflow is presented below:
Caption: Generalized synthesis of this compound.
Potential Biological Activities
Based on extensive research into thiazole derivatives, this compound is predicted to exhibit significant antimicrobial and anticancer properties.[1][3][4]
Anticancer Activity
Thiazole-containing compounds have been identified as potent anticancer agents, often acting as inhibitors of crucial cellular processes like tubulin polymerization.[5] The structural motif of this compound is similar to other reported tubulin polymerization inhibitors.
3.1.1. Quantitative Data from Structurally Related Compounds
The following table summarizes the in-vitro cytotoxic activity of various thiazole acetamide derivatives against human cancer cell lines. This data provides a benchmark for the potential efficacy of this compound.
| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Derivative 10a | Thiazole-2-acetamide with chalcone moiety | PC-3 (Prostate) | 7 ± 0.6 | Doxorubicin | 4 ± 0.2 |
| MCF-7 (Breast) | 4 ± 0.2 | Sorafenib | 7 ± 0.3 | ||
| Derivative 4c | 2-(2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazinyl)thiazol-4(5H)-one | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
3.1.2. Proposed Mechanism of Action and Signaling Pathway
Many anticancer thiazole derivatives induce apoptosis by inhibiting tubulin polymerization, leading to cell cycle arrest. A proposed signaling pathway is illustrated below.
References
- 1. Buy this compound | 73326-20-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-bromo-N-1,3-thiazol-2-ylacetamide and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-bromo-N-1,3-thiazol-2-ylacetamide is a halogenated heterocyclic compound belonging to the thiazole family, a class of molecules renowned for its diverse pharmacological activities. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a particular focus on its synthesis, chemical properties, and putative biological activities. Due to a scarcity of direct quantitative data for this specific molecule, this review extends to structurally related thiazole acetamide derivatives to infer its potential therapeutic applications, particularly in the realms of antimicrobial and antiproliferative research. This guide summarizes key quantitative data from analogous compounds, details relevant experimental protocols, and presents signaling pathways and experimental workflows through explanatory diagrams to facilitate further research and development in this area.
Introduction
Thiazole and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs. The incorporation of an acetamide moiety and a bromine atom, as seen in this compound, is anticipated to modulate the compound's physicochemical properties and enhance its biological efficacy. The bromine atom, a halogen, can increase lipophilicity, potentially improving membrane permeability, and can also participate in halogen bonding, a significant interaction in drug-receptor binding. This guide aims to consolidate the current knowledge on this compound and its analogs to serve as a foundational resource for researchers in drug discovery and development.
Physicochemical Properties
Based on available database information, the fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂OS | PubChem |
| Molecular Weight | 221.08 g/mol | PubChem |
| CAS Number | 73326-20-2 | Smolecule |
| IUPAC Name | 2-bromo-N-(1,3-thiazol-2-yl)acetamide | Matrix Fine Chemicals |
| SMILES | C(C(=O)NC1=NC=CS1)Br | PubChem |
| XLogP3 | 1.6 | Smolecule |
Synthesis and Experimental Protocols
General Synthesis Workflow for N-thiazolyl Acetamides
The synthesis of N-thiazolyl acetamides typically proceeds via the reaction of 2-aminothiazole with an appropriate acylating agent. For the bromo-substituted target compound, this would involve bromoacetyl bromide or bromoacetic acid with a coupling agent.
Experimental Protocol for a Structurally Related Compound: 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide
The following protocol for a related compound provides insight into the potential reaction conditions.
Materials:
-
2-Methylphenylacetic acid
-
2-Aminothiazole
-
1-Ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC)
-
Triethylamine
-
Dichloromethane (DCM)
-
Hydrochloric acid (aqueous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
Procedure:
-
Dissolve 2-methylphenylacetic acid (1 mmol), 2-aminothiazole (1 mmol), and EDC (0.01 mol) in 20 ml of dichloromethane.
-
Add triethylamine to the mixture and stir at 273 K (0 °C) for approximately 3 hours.
-
Pour the reaction mixture into 100 ml of ice-cold aqueous hydrochloric acid with stirring.
-
Extract the aqueous layer three times with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer and concentrate under reduced pressure to yield the product.
Biological Activities and Quantitative Data
Direct biological data for this compound is limited. However, the broader class of thiazole derivatives exhibits significant antimicrobial and antiproliferative activities. The data from structurally similar compounds are presented below to provide a comparative context for the potential efficacy of the target compound.
Antiproliferative Activity of Thiazole-2-acetamide Derivatives
Several studies have investigated the anticancer potential of thiazole-2-acetamide derivatives, with some compounds showing potent activity against various cancer cell lines.
| Compound ID | R₁ | R₂ | Cancer Cell Line | GI₅₀ (µM) | Reference |
| 10a | H | H | Four cancer cell lines (average) | 6 | --INVALID-LINK-- |
| 10o | OCH₃ | CH₃ | Four cancer cell lines (average) | 7 | --INVALID-LINK-- |
| 13d | CH₃ | - | Four cancer cell lines (average) | 8 | --INVALID-LINK-- |
| Doxorubicin | - | - | Four cancer cell lines (average) | 5 | --INVALID-LINK-- |
| Sorafenib | - | - | Four cancer cell lines (average) | 8 | --INVALID-LINK-- |
Antimicrobial Activity of Thiazole Derivatives
Thiazole derivatives are known for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Compound 12 | S. aureus | 125-150 | --INVALID-LINK-- |
| Compound 12 | E. coli | 125-150 | --INVALID-LINK-- |
| Compound 12 | A. niger | 125-150 | --INVALID-LINK-- |
| Benzo[d]thiazole 13 | Gram-positive & Gram-negative bacteria | 50-75 | --INVALID-LINK-- |
| Benzo[d]thiazole 14 | Gram-positive & Gram-negative bacteria | 50-75 | --INVALID-LINK-- |
Potential Mechanisms of Action and Signaling Pathways
While no specific signaling pathways have been elucidated for this compound, related thiazole derivatives have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of tubulin polymerization.
Putative Antiproliferative Signaling Pathway
Thiazole-based compounds have been identified as inhibitors of tubulin polymerization, a critical process in cell division. By binding to tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Conclusion and Future Directions
This compound represents a molecule of interest within the pharmacologically significant thiazole class. While direct and comprehensive data on its biological activity are currently limited, the analysis of structurally related compounds suggests a strong potential for both antimicrobial and antiproliferative applications. The presence of the bromoacetamide moiety is a key structural feature that warrants further investigation for its role in target engagement and overall efficacy.
Future research should focus on the following areas:
-
Total Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol for this compound, followed by thorough spectroscopic and crystallographic characterization.
-
Quantitative Biological Evaluation: Systematic screening of the compound against a panel of cancer cell lines and microbial strains to determine its IC₅₀, GI₅₀, and MIC values.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify key structural motifs responsible for biological activity and to optimize lead compounds for improved potency and selectivity.
This technical guide serves as a starting point for these future investigations, providing a consolidated overview of the current landscape and highlighting the promising, yet underexplored, potential of this compound in drug discovery.
The Genesis and Evolution of Thiazole Acetamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of biological activities.[1][2] When combined with an acetamide functional group, the resulting thiazole acetamide scaffold gives rise to a class of compounds with profound therapeutic potential. This technical guide provides an in-depth exploration of the discovery, history, and key developments of thiazole acetamide compounds, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.
Historical Perspective and Discovery
The journey of thiazole compounds began in 1887 when Arthur Hantzsch and J.H. Weber reported a novel method for synthesizing thiazole derivatives.[3] This reaction, now famously known as the Hantzsch thiazole synthesis, involves the condensation of an α-haloketone with a thioamide.[3][4] This foundational discovery paved the way for the exploration of a vast chemical space of thiazole-containing molecules.
The evolution of thiazole acetamide chemistry has been driven by the quest for new drugs with improved efficacy and safety profiles. Researchers have systematically modified the thiazole acetamide core, leading to the discovery of compounds with potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[9][10]
Synthetic Methodologies
The primary route to thiazole acetamide compounds involves a two-step process: the synthesis of the 2-aminothiazole core followed by N-acetylation.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis remains a widely used and efficient method for constructing the 2-aminothiazole ring.[4]
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
-
Reagents and Materials: 2-bromoacetophenone, thiourea, methanol, 5% sodium carbonate solution.
-
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
After cooling to room temperature, pour the reaction mixture into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Collect the resulting precipitate by filtration through a Buchner funnel.
-
Wash the filter cake with water.
-
Dry the solid product to obtain 2-amino-4-phenylthiazole.[11]
-
N-Acetylation of 2-Aminothiazoles
The 2-amino group of the thiazole ring can be readily acetylated using various acetylating agents.
Experimental Protocol: Synthesis of N-(thiazol-2-yl)acetamide
-
Reagents and Materials: 2-aminothiazole, acetyl chloride, dry acetone.
-
Procedure:
-
A mixture of 2-aminothiazole (26 mmol) and acetyl chloride (26 mmol) in dry acetone (60 ml) is refluxed for two hours.
-
After cooling, the mixture is poured into acidified cold water.
-
The resulting yellow solid is collected by filtration and washed with cold acetone.
-
The crude product can be purified by recrystallization from ethyl acetate to yield N-(thiazol-2-yl)acetamide.[12]
-
Experimental Protocol: Synthesis of 2-Chloro-N-(thiazol-2-yl)acetamide
-
Reagents and Materials: 2-aminothiazole, chloroacetyl chloride, glacial acetic acid, sodium acetate.
-
Procedure:
-
Dissolve 2-aminothiazole (0.05 mole) in 25 mL of glacial acetic acid containing a saturated solution of sodium acetate.
-
To this solution, add chloroacetyl chloride (0.06 mole) with stirring.[13]
-
The resulting 2-chloro-N-(thiazol-2-yl)acetamide is a versatile intermediate for further derivatization.[14][15]
Therapeutic Applications and Biological Activity
Thiazole acetamide derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of thiazole acetamides. These compounds have been shown to inhibit the proliferation of various cancer cell lines.
Quantitative Data on Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10a | Tubulin Polymerization | 2.69 | [11] |
| 10o | Tubulin Polymerization | 3.62 | [5] |
| 13d | Tubulin Polymerization | 3.68 | [5] |
| Compound 8a | HeLa (cervical cancer) | 1.3 ± 0.14 | [16] |
| Compound 8a | U87 (glioblastoma) | 2.1 ± 0.23 | [16] |
| 4c | MCF-7 (breast cancer) | 2.57 ± 0.16 | [17] |
| 4c | HepG2 (liver cancer) | 7.26 ± 0.44 | [17] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
One of the key mechanisms of action for the anticancer effects of certain thiazole acetamides is the inhibition of tubulin polymerization.[11][18] Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death).
Another identified mechanism is the induction of apoptosis through the activation of caspases, which are a family of proteases that play a central role in executing the apoptotic program.[19]
Experimental Protocol: Tubulin Polymerization Assay
-
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity or fluorescence of a reporter dye that binds to polymerized tubulin.
-
Materials: Purified tubulin, GTP, polymerization buffer, microplate reader.
-
Procedure (Fluorescence-based):
-
Purified tubulin (e.g., from porcine brain) is prepared in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).
-
The tubulin solution is allowed to polymerize in the presence of GTP (1 mM) and a fluorescence reporter (e.g., DAPI).
-
The test compound (thiazole acetamide derivative) is added at various concentrations.
-
The extent of polymerization is monitored by measuring the fluorescence intensity over time.[18][20]
-
Experimental Protocol: Caspase Activity Assay
-
Principle: Caspase activity can be measured using a colorimetric or fluorometric substrate that is cleaved by active caspases to produce a detectable signal.
-
Materials: Cell lysate from treated and untreated cells, caspase substrate (e.g., DEVD-pNA for caspase-3), reaction buffer, microplate reader.
-
Procedure (Colorimetric):
-
Induce apoptosis in cancer cells by treating them with the thiazole acetamide compound.
-
Prepare cell lysates from both treated and untreated cells.
-
In a microplate, add the cell lysate to a reaction buffer containing the colorimetric caspase-3 substrate DEVD-pNA.
-
Incubate the plate at 37°C to allow the active caspase-3 to cleave the substrate, releasing the chromophore p-nitroaniline (p-NA).
-
Measure the absorbance at 400-405 nm. The increase in absorbance is proportional to the caspase-3 activity.[21][22]
-
Anticholinesterase Activity
Thiazole acetamide derivatives have also emerged as potent inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[23] The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[24]
Quantitative Data on Acetylcholinesterase Inhibition
| Compound ID | AChE IC50 (µM) | Reference |
| 2i | 0.028 ± 0.001 | [23] |
| 2g | 0.031 ± 0.001 | [23] |
| 2e | 0.040 ± 0.001 | [23] |
| 2b | 0.056 ± 0.002 | [23] |
| 2a | 0.063 ± 0.003 | [23] |
| 10 | 0.103 | [14] |
| 16 | 0.109 | [14] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic hydrolysis of a substrate, acetylthiocholine. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically.[12]
-
Materials: Acetylcholinesterase (AChE), acetylthiocholine iodide (ATCI), DTNB, phosphate buffer (pH 8.0), test compounds (thiazole acetamide derivatives), microplate reader.
-
Procedure (96-well plate format):
-
Prepare solutions of the test compound at various concentrations.
-
In the wells of a microplate, add phosphate buffer, AChE solution, and DTNB.
-
Add the test compound solution to the appropriate wells. A control well with solvent instead of the test compound should be included.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate, ATCI, to all wells.
-
Immediately measure the absorbance at 412 nm kinetically over a period of time.
-
The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the control. The IC50 value is then determined from a dose-response curve.[12]
-
Conclusion
The discovery of the Hantzsch thiazole synthesis over a century ago laid the groundwork for the development of a vast and diverse family of thiazole-containing compounds. The subsequent introduction of the acetamide functionality has proven to be a highly effective strategy for modulating the biological activity of the thiazole scaffold. Thiazole acetamide derivatives have demonstrated significant potential in oncology and neurodegenerative diseases, with well-defined mechanisms of action. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers dedicated to the design and development of novel therapeutics based on this privileged chemical structure. The continued exploration of the chemical space around the thiazole acetamide core holds great promise for the discovery of next-generation medicines.
References
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. media.neliti.com [media.neliti.com]
- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 22. mdpi.com [mdpi.com]
- 23. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
2-bromo-N-1,3-thiazol-2-ylacetamide solubility and stability
An In-depth Technical Guide to the Core Properties of 2-bromo-N-(1,3-thiazol-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the solubility and stability of 2-bromo-N-(1,3-thiazol-2-yl)acetamide is limited in publicly available literature. This guide provides an in-depth analysis based on the known properties of structurally related compounds, including N-bromoacetamide and various thiazole derivatives. The experimental protocols detailed below are generalized standard procedures for characterizing compounds of this class.
Introduction
2-bromo-N-(1,3-thiazol-2-yl)acetamide (CAS No. 73326-20-2) is a heterocyclic compound featuring a thiazole ring, an acetamide linker, and a reactive bromine atom.[1][2] Its molecular formula is C5H5BrN2OS, and it has a molecular weight of 221.08 g/mol .[1] The presence of the thiazole moiety, a common scaffold in pharmacologically active molecules, suggests potential applications in medicinal chemistry, including antimicrobial and anticancer research.[1][3] The bromoacetamide group is a reactive functional group, often utilized for covalent modification of biological macromolecules, particularly through reaction with thiol groups of cysteine residues. Understanding the solubility and stability of this compound is critical for its application in drug discovery and development, from initial screening to formulation.
Physicochemical Properties
A summary of the basic physicochemical properties of 2-bromo-N-(1,3-thiazol-2-yl)acetamide is provided below.
| Property | Value | Source |
| Molecular Formula | C5H5BrN2OS | [1][2] |
| Molecular Weight | 221.08 g/mol | [1] |
| IUPAC Name | 2-bromo-N-(1,3-thiazol-2-yl)acetamide | [2] |
| CAS Number | 73326-20-2 | [2] |
Solubility Profile
Predicted Solubility of 2-bromo-N-(1,3-thiazol-2-yl)acetamide
| Solvent | Predicted Solubility | Rationale |
| Water | Low to Sparingly Soluble | The presence of the polar thiazole and acetamide groups may offer some water solubility, but the overall molecule is not highly polar. The solubility of a related chloro-analog was found to be >26.5 µg/mL.[6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvents like DMSO are generally good solvents for thiazole derivatives.[4] |
| Ethanol / Methanol | Soluble | Polar protic solvents are expected to solubilize the compound due to potential hydrogen bonding. |
| Dichloromethane (DCM) | Moderately Soluble | A less polar organic solvent that may still offer some solubility. |
| Hexane / Heptane | Insoluble | Non-polar aliphatic solvents are unlikely to dissolve this compound. |
Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)
This protocol outlines a standard method for determining the thermodynamic solubility of a compound.
3.1.1 Materials
-
2-bromo-N-(1,3-thiazol-2-yl)acetamide
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
3.1.2 Procedure
-
Add an excess amount of 2-bromo-N-(1,3-thiazol-2-yl)acetamide to a vial containing a known volume of the selected solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Inject the diluted samples and standards into the HPLC system.
-
Quantify the concentration of the dissolved compound in the supernatant by comparing its peak area to the calibration curve generated from the standards.
References
- 1. Buy 2-bromo-N-1,3-thiazol-2-ylacetamide | 73326-20-2 [smolecule.com]
- 2. 2-BROMO-N-(1,3-THIAZOL-2-YL)ACETAMIDE | CAS 73326-20-2 [matrix-fine-chemicals.com]
- 3. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Buy N-(thiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate (EVT-2825950) | 1351614-82-8 [evitachem.com]
- 6. 2-chloro-N-(1,3-thiazol-2-yl)acetamide | C5H5ClN2OS | CID 226883 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-bromo-N-1,3-thiazol-2-ylacetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-bromo-N-1,3-thiazol-2-ylacetamide, a versatile intermediate in pharmaceutical chemistry and organic synthesis.[1] The compound serves as a valuable building block for the development of more complex thiazole derivatives, which are studied for potential antimicrobial and anticancer activities.[1]
Chemical Properties
| Property | Value |
| Molecular Formula | C5H5BrN2OS[2] |
| Molecular Weight | 221.07 g/mol [2] |
| CAS Number | 73326-20-2[2] |
| IUPAC Name | 2-bromo-N-(1,3-thiazol-2-yl)acetamide[2] |
Synthesis Protocol: Bromoacetylation of 2-Aminothiazole
This protocol is based on the general principle of N-acylation, a common method for forming amide bonds. Specifically, it is adapted from procedures for the synthesis of similar N-acyl-bromoacetamides.[3][4] The primary method involves the reaction of 2-aminothiazole with bromoacetyl bromide in the presence of a base to neutralize the hydrogen bromide byproduct.
Materials and Equipment
Reagents:
-
2-Aminothiazole
-
Bromoacetyl bromide
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)[3]
-
Base (e.g., Pyridine or Triethylamine)[3]
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)[3]
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer for characterization
Experimental Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve 2-aminothiazole in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as pyridine or triethylamine (1.1 to 1.5 equivalents), to the solution.
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring.[3]
-
-
Addition of Bromoacetyl Bromide:
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the mixture for several hours (typically 2-6 hours) until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]
-
-
Work-up:
-
Drying and Concentration:
-
Purification and Characterization:
Quantitative Data Summary
The following table summarizes typical quantitative parameters for this synthesis, compiled from general procedures for similar reactions.
| Parameter | Value/Range | Notes |
| Equivalents of 2-Aminothiazole | 1.0 | Limiting reagent. |
| Equivalents of Bromoacetyl Bromide | 1.0 - 1.2 | Slight excess may be used to ensure complete reaction. |
| Equivalents of Base | 1.1 - 1.5 | To neutralize the HBr byproduct. |
| Reaction Temperature | 0 - 5 °C (addition), Room Temp (reaction) | Initial cooling is critical to control the reaction rate.[3] |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion.[3] |
| Typical Yield | 60-85% | Yields can vary based on reaction scale and purity of reagents. |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Alternative Synthesis Route
An alternative approach involves the direct halogenation of N-(1,3-thiazol-2-yl)acetamide.[1] This method first requires the synthesis of the acetamide precursor, which can be achieved by reacting 2-aminothiazole with acetyl chloride.[5] The resulting N-(1,3-thiazol-2-yl)acetamide is then reacted with a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, under controlled conditions to introduce the bromine atom.[1]
Workflow for Alternative Synthesis
Caption: Alternative two-step synthesis of the target compound.
References
Application Notes and Protocols: 2-bromo-N-1,3-thiazol-2-ylacetamide as a Versatile Intermediate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-bromo-N-1,3-thiazol-2-ylacetamide is a key building block in the synthesis of a wide array of heterocyclic compounds, particularly those with significant pharmacological potential. Its unique structure, featuring a reactive bromine atom and an acetamide group on a thiazole core, makes it a valuable intermediate for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of derivatives with pronounced antimicrobial and potential anticancer activities.
Introduction
The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[1] The introduction of a bromoacetyl group onto the 2-amino position of the thiazole ring yields this compound, a highly versatile intermediate. The presence of the electrophilic bromoacetyl moiety allows for facile nucleophilic substitution reactions, enabling the construction of more complex molecular architectures. This intermediate is particularly useful in the synthesis of substituted aminothiazoles and fused heterocyclic systems like imidazo[2,1-b]thiazoles, which are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.[2][3]
Synthesis of this compound
The primary method for the synthesis of this compound is the N-acylation of 2-aminothiazole with bromoacetyl bromide or a related bromoacetylating agent.
Experimental Protocol: Synthesis of 2-bromo-N-(1,3-thiazol-2-yl)acetamide
This protocol outlines the synthesis of the title compound via the reaction of 2-aminothiazole with bromoacetyl bromide.
Materials:
-
2-Aminothiazole
-
Bromoacetyl bromide
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-aminothiazole (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.1 eq) to the stirred solution.
-
To this mixture, add a solution of bromoacetyl bromide (1.05 eq) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.
Characterization Data: The structure of the synthesized compound should be confirmed by spectroscopic methods.
| Parameter | Expected Value |
| Molecular Formula | C₅H₅BrN₂OS |
| Molecular Weight | 221.08 g/mol |
| ¹H NMR (CDCl₃, δ ppm) | ~4.0 (s, 2H, -CH₂Br), ~7.0 (d, 1H, thiazole-H), ~7.5 (d, 1H, thiazole-H), ~9.0 (br s, 1H, -NH) |
| ¹³C NMR (CDCl₃, δ ppm) | ~29 (-CH₂Br), ~115 (thiazole-CH), ~140 (thiazole-CH), ~160 (C=O), ~165 (thiazole-C) |
Application in the Synthesis of Bioactive Molecules
This compound serves as a versatile precursor for the synthesis of various derivatives with potential therapeutic applications. The bromine atom is a good leaving group, making the methylene carbon susceptible to nucleophilic attack by a variety of nucleophiles, including amines, thiols, and carbanions.
Synthesis of Substituted Aminothiazole Derivatives with Antimicrobial Activity
The reaction of this compound with various amines leads to the formation of 2-amino-N-(1,3-thiazol-2-yl)acetamide derivatives. These compounds have been shown to exhibit moderate to high antibacterial activity.[4]
Materials:
-
This compound
-
Substituted amine (e.g., butylamine, octylamine, piperidine, 3-fluoroaniline) (1.1 eq)
-
Potassium carbonate
-
Dichloromethane (DCM)
-
Saturated aqueous potassium carbonate solution
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add the substituted amine (1.1 eq) and a saturated aqueous solution of potassium carbonate.
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-(substituted amino)-N-(1,3-thiazol-2-yl)acetamide.
| Substituted Amine | Product Yield (%) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
| Butylamine | ~60% | Moderate | Moderate |
| Octylamine | ~61% | Moderate | Moderate |
| Piperidine | - | Moderate | Moderate |
| 3-Fluoroaniline | - | High | High |
| Data is generalized from similar reported syntheses and activities.[4] |
Synthesis of Imidazo[2,1-b]thiazole Derivatives
Cyclocondensation of this compound with various reagents can lead to the formation of fused heterocyclic systems such as imidazo[2,1-b]thiazoles. These scaffolds are of significant interest due to their diverse biological activities, including antiviral and antimycobacterial properties.[2]
Caption: Synthetic workflow for imidazo[2,1-b]thiazole derivatives.
Signaling Pathways and Biological Applications
Thiazole-containing compounds are known to interact with various biological targets. For instance, some derivatives have been shown to inhibit bacterial DNA gyrase, a crucial enzyme for bacterial replication.[5] In the context of cancer, thiazole derivatives have been investigated as inhibitors of protein kinases and tubulin polymerization, pathways that are critical for cell proliferation and survival.[6]
Logical Relationship of Synthesis to Biological Activity
Caption: From intermediate to biological function.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a diverse range of biologically active heterocyclic compounds. The straightforward synthetic protocols and the potential for generating libraries of derivatives make it an important tool for researchers in medicinal chemistry and drug discovery. The application notes and protocols provided herein offer a foundation for the exploration of novel thiazole-based compounds with therapeutic potential. Further investigation into the structure-activity relationships of these derivatives will continue to drive the development of new and effective drugs.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irejournals.com [irejournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-bromo-N-1,3-thiazol-2-ylacetamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-N-1,3-thiazol-2-ylacetamide is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. The inherent reactivity of the bromine atom and the diverse pharmacological potential of the thiazole ring make this scaffold a subject of significant interest in medicinal chemistry.[1] Derivatives of this compound have demonstrated promising antimicrobial and anticancer properties, positioning them as valuable leads in drug discovery and development programs.[1] These application notes provide an overview of the key applications, detailed experimental protocols, and relevant biological data associated with this compound and its derivatives.
Key Applications in Medicinal Chemistry
The this compound core is a key pharmacophore explored for various therapeutic applications:
-
Anticancer Agents: A primary focus of research on this scaffold has been the development of novel anticancer agents.[1] Many derivatives have been shown to exhibit potent cytotoxic activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
Antimicrobial Agents: The thiazole moiety is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound have been synthesized and evaluated for their activity against various bacterial and fungal pathogens.
Data Presentation
Table 1: Anticancer Activity of Thiazole Acetamide Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 10a | MCF-7 (Breast) | Cytotoxicity | 4 ± 0.2 | [2] |
| 10a | PC-3 (Prostate) | Cytotoxicity | 7 ± 0.6 | [2] |
| IV | Multiple | Tubulin Polymerization Inhibition | 2.00 ± 0.12 | [2] |
| 10a | Multiple | Tubulin Polymerization Inhibition | 2.69 | [2] |
| 10o | Multiple | Tubulin Polymerization Inhibition | 3.62 | [2] |
| 13d | Multiple | Tubulin Polymerization Inhibition | 3.68 | [2] |
| 4c | MCF-7 (Breast) | Cytotoxicity | 2.57 ± 0.16 | [3] |
| 4c | HepG2 (Liver) | Cytotoxicity | 7.26 ± 0.44 | [3] |
Table 2: Antimicrobial Activity of Thiazole Acetamide Derivatives
| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Derivative 1 | Staphylococcus aureus | Broth Microdilution | 3.125 | [4] |
| Derivative 2 | Bacillus thuringiensis | Broth Microdilution | 6.25 | [4] |
| 37c | Bacterial Strains | Not Specified | 46.9 - 93.7 | [5] |
| 37c | Fungal Strains | Not Specified | 5.8 - 7.8 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general two-step synthesis for this compound, starting from 2-aminothiazole.
Step 1: Synthesis of N-(1,3-thiazol-2-yl)acetamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiazole (1 equivalent) in a suitable anhydrous solvent such as acetone or dichloromethane.
-
Acylation: Cool the solution in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture and pour it into cold, acidified water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain N-(1,3-thiazol-2-yl)acetamide.
Step 2: Bromination of N-(1,3-thiazol-2-yl)acetamide
-
Reaction Setup: Dissolve the N-(1,3-thiazol-2-yl)acetamide (1 equivalent) from Step 1 in a suitable solvent like acetic acid or chloroform in a round-bottom flask protected from light.
-
Bromination: To this solution, add a solution of bromine (1.1 equivalents) in the same solvent dropwise with constant stirring at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into an ice-cold solution of sodium thiosulfate to quench the excess bromine.
-
Isolation and Purification: The crude product can be extracted with an organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, this compound, can be purified by recrystallization or column chromatography.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.
-
Preparation of Inoculum: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Caption: General workflow for synthesis and evaluation.
Caption: Tubulin inhibition leading to apoptosis.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. smolecule.com [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irejournals.com [irejournals.com]
- 5. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-bromo-N-(1,3-thiazol-2-yl)acetamide for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-bromo-N-(1,3-thiazol-2-yl)acetamide scaffold is a valuable starting point for the synthesis of novel bioactive compounds. The presence of a reactive bromine atom on the acetamide side chain allows for facile derivatization through nucleophilic substitution, providing a straightforward strategy to generate a library of analogues for Structure-Activity Relationship (SAR) studies. This document provides detailed application notes and experimental protocols for the derivatization of this scaffold, with a focus on synthesizing derivatives for anticancer drug discovery. Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities, including anticancer properties, often by targeting crucial cellular machinery like tubulin.
Core Derivatization Strategy: Nucleophilic Substitution
The primary route for derivatizing 2-bromo-N-(1,3-thiazol-2-yl)acetamide involves the substitution of the bromine atom with various nucleophiles. The electrophilic carbon adjacent to the carbonyl group is highly susceptible to nucleophilic attack. This allows for the introduction of a diverse range of functional groups, enabling a systematic exploration of the chemical space around the core scaffold to identify key structural features that influence biological activity.
Common nucleophiles for this reaction include, but are not limited to:
-
Thiols (R-SH): Leading to the formation of thioether linkages.
-
Amines (R-NH2, R2NH): Resulting in aminoacetamide derivatives.
-
Phenols (Ar-OH): Forming ether linkages.
-
Carboxylates (R-COO-): Creating ester linkages.
Data Presentation: SAR of N-(thiazol-2-yl)acetamide Derivatives as Anticancer Agents
The following tables summarize quantitative data from SAR studies on N-(thiazol-2-yl)acetamide derivatives, highlighting the impact of different substituents on their anticancer activity. While the cited studies utilize the analogous 2-chloro-N-(thiazol-2-yl)acetamide, the synthetic principles and expected biological trends are directly applicable to derivatives of 2-bromo-N-(1,3-thiazol-2-yl)acetamide due to the similar reactivity of α-halo acetamides.
Table 1: Anticancer Activity of 2-((5-cinnamoyl-4-methylthiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Derivatives against various cancer cell lines [1]
| Compound ID | R | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | MDAMB-231 IC₅₀ (µM) |
| 10a | H | 4 ± 0.2 | 5 ± 0.3 | 7 ± 0.6 | 6 ± 0.5 |
| 10o | 4-OCH₃ | 3 ± 0.2 | 3 ± 0.2 | 4 ± 0.3 | 2 ± 0.1 |
| 13d | - | 8 ± 0.5 | 9 ± 0.7 | 11 ± 0.9 | 10 ± 0.8 |
| Doxorubicin | - | 4 ± 0.2 | 3 ± 0.2 | 5 ± 0.3 | 4 ± 0.3 |
| Sorafenib | - | 7 ± 0.3 | 6 ± 0.4 | 12 ± 0.9 | 5 ± 0.4 |
Table 2: Tubulin Polymerization Inhibitory Activity [1]
| Compound ID | IC₅₀ (µM) |
| 10a | 2.69 |
| 10o | 3.62 |
| 13d | 3.68 |
| Combretastatin A-4 | 8.33 |
Table 3: Anticancer Activity of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide Derivatives against A549 Lung Carcinoma Cells
| Compound ID | Substituent | A549 IC₅₀ (µM) |
| 4a | 1-Methyl-1H-imidazol-2-yl | >1000 |
| 4c | 1-Methyl-1H-tetrazol-5-yl | 23.30 ± 0.35 |
| Cisplatin | - | 15.80 ± 0.52 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the precursor and the subsequent derivatization.
Protocol 1: Synthesis of 2-chloro-N-(1,3-thiazol-2-yl)acetamide (Intermediate)
This protocol describes the synthesis of the chloro-analogue which can be adapted for the bromo-analogue by using bromoacetyl chloride.
Materials:
-
2-aminothiazole
-
Chloroacetyl chloride
-
Dichloromethane (DCM)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Ice
-
Magnetic stirrer and stirring bar
-
Round bottom flask
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure: [1]
-
Dissolve 2-aminothiazole (1 equivalent) and sodium carbonate (1.5 equivalents) in a mixture of water and dichloromethane at 0°C in a round bottom flask equipped with a magnetic stirrer.
-
Slowly add chloroacetyl chloride (1.2 equivalents) dropwise to the stirring solution over a period of 15-20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2-chloro-N-(1,3-thiazol-2-yl)acetamide.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for the Synthesis of 2-(substituted-thio)-N-(1,3-thiazol-2-yl)acetamide Derivatives
This protocol details the nucleophilic substitution of the halogenated acetamide with a thiol nucleophile.
Materials:
-
2-bromo-N-(1,3-thiazol-2-yl)acetamide (or the chloro-analogue)
-
Substituted thiol (e.g., 1-methyl-1H-tetrazole-5-thiol)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Magnetic stirrer and stirring bar
-
Round bottom flask
-
Reflux condenser
Procedure:
-
To a solution of the substituted thiol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-bromo-N-(1,3-thiazol-2-yl)acetamide (1 equivalent) in anhydrous acetone to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the desired 2-(substituted-thio)-N-(1,3-thiazol-2-yl)acetamide derivative.
Mandatory Visualizations
Experimental Workflow for Derivatization and SAR Studies
Caption: General workflow for the derivatization of 2-bromo-N-(1,3-thiazol-2-yl)acetamide and subsequent SAR studies.
Signaling Pathway Context: Tubulin Polymerization Inhibition
Caption: Simplified signaling pathway illustrating the mechanism of action for tubulin polymerization inhibitors.
References
Application Notes and Protocols for N-Acylation with 2-bromo-N-1,3-thiazol-2-ylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation is a fundamental reaction in organic and medicinal chemistry for the formation of amide bonds.[1][2][3] The reagent 2-bromo-N-1,3-thiazol-2-ylacetamide is a valuable building block for the synthesis of novel compounds, particularly in the field of drug discovery. The thiazole ring is a key structural motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[4][5][6][7] This reagent allows for the introduction of a thiazolyl-acetamide moiety onto a primary or secondary amine, which can be a crucial step in the development of new therapeutic agents.
The reaction proceeds via a nucleophilic substitution mechanism where an amine attacks the electrophilic carbon bearing the bromine atom, leading to the formation of a new carbon-nitrogen bond. This protocol provides a detailed experimental procedure for the N-acylation of primary amines using this compound.
Experimental Protocol: N-acylation of Primary Amines
This protocol outlines a general procedure for the N-acylation of various primary amines with this compound. The reaction involves the nucleophilic substitution of the bromine atom.
Materials:
-
This compound
-
Substituted primary amine (e.g., butylamine, octylamine, 3-fluoroaniline)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous potassium carbonate (K₂CO₃) solution
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Disposable syringe
-
Rotary evaporator
-
Apparatus for flash chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane.
-
Addition of Base: Add a saturated aqueous solution of potassium carbonate (approximately 4 mL per 10 mmol of the acetamide). Stir the biphasic mixture vigorously at room temperature.
-
Addition of Amine: After 5 minutes of stirring, add the substituted primary amine (1.0 equivalent) to the reaction mixture using a disposable syringe.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the dichloromethane under reduced pressure using a rotary evaporator.
-
To the remaining aqueous mixture, add deionized water (10 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash twice with deionized water (2 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ethyl acetate by rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., a gradient of n-hexane and ethyl acetate) to obtain the pure N-acylated product.[8]
Data Presentation
The following table summarizes representative data for the N-acylation of various primary amines based on analogous reactions with 2-bromo-N-arylacetamides.[8]
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Butylamine | 2-(butylamino)-N-(1,3-thiazol-2-yl)acetamide | 3 | ~60% |
| 2 | Octylamine | 2-(octylamino)-N-(1,3-thiazol-2-yl)acetamide | 3 | ~61% |
| 3 | 3-Fluoroaniline | 2-(3-fluorophenylamino)-N-(1,3-thiazol-2-yl)acetamide | 3 | ~60% |
Characterization of a Representative Product: 2-(butylamino)-N-(1,3-thiazol-2-yl)acetamide
-
¹H NMR (CDCl₃): Signals corresponding to the thiazole ring protons, the methylene protons of the acetamide and butyl groups, the methyl protons of the butyl group, and the amine protons are expected.
-
¹³C NMR (CDCl₃): Signals for the carbonyl carbon, the carbons of the thiazole ring, and the carbons of the butyl group are anticipated.
-
Mass Spectrometry (EI): The molecular ion peak [M]⁺ and characteristic fragmentation patterns would confirm the structure.
Visualizations
Experimental Workflow
Caption: Workflow for the N-acylation of primary amines.
Potential Biological Target: PI3K/Akt Signaling Pathway
Thiazole-containing compounds have been identified as potential inhibitors of various biological targets, including the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[9][10][11][12][13] The synthesized N-acylated products could be screened for their inhibitory activity against key kinases in this pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. irejournals.com [irejournals.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibitors of the PI3K signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-bromo-N-1,3-thiazol-2-ylacetamide in Antimicrobial Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-bromo-N-1,3-thiazol-2-ylacetamide and its derivatives as potential antimicrobial agents. This document details the synthesis, potential mechanisms of action, and protocols for the evaluation of antimicrobial efficacy.
Introduction
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties. The presence of a thiazole ring is a key structural feature in many clinically used drugs. The introduction of a bromine atom to the acetamide side chain, as in this compound, can enhance the lipophilicity and electronic characteristics of the molecule, potentially leading to improved antimicrobial potency. This document serves as a guide for researchers exploring the antimicrobial potential of this and related compounds.
Data Presentation: Antimicrobial Activity of Structurally Related Thiazole Derivatives
While specific antimicrobial data for this compound is not extensively available in the public domain, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally similar N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. These compounds share the core thiazole-acetamide scaffold with halogen substitution, providing a valuable reference for the expected antimicrobial spectrum and potency.
Table 1: Minimum Inhibitory Concentration (MIC) of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives [1]
| Compound ID | R Group (Substituted Aniline) | MIC (µM) vs. S. aureus | MIC (µM) vs. B. subtilis | MIC (µM) vs. E. coli | MIC (µM) vs. C. albicans | MIC (µM) vs. A. niger |
| d1 | 4-chloro-3-nitrophenyl | >100 | >100 | 26.7 | >100 | >100 |
| d2 | 2-chloro-4-nitrophenyl | >100 | 26.7 | 26.7 | 13.4 | >100 |
| d3 | 4-nitrophenyl | 13.4 | >100 | >100 | >100 | 13.4 |
Note: The data presented is for N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which are structurally related to this compound. This information is provided as a representative example of the potential antimicrobial activity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound via acylation of 2-aminothiazole.
Materials:
-
2-aminothiazole
-
Bromoacetyl bromide
-
Pyridine (or another suitable base)
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 2-aminothiazole (1 equivalent) in dry DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyridine (1.1 equivalents) to the solution with stirring.
-
Add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterize the final product using techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.
Materials:
-
Test compound (this compound)
-
Bacterial and/or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (DMSO or solvent used to dissolve the compound)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the serially diluted compound.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the solvent), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Potential Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Thiazole derivatives have been reported to inhibit essential bacterial enzymes. One of the key targets is DNA gyrase, a type II topoisomerase crucial for DNA replication and repair. The following diagram illustrates the proposed inhibitory action.
Caption: Proposed mechanism of action via DNA gyrase inhibition.
Experimental Workflow: Antimicrobial Drug Discovery
The following diagram outlines a typical workflow for the discovery and initial evaluation of novel antimicrobial agents like this compound.
Caption: A typical workflow for antimicrobial drug discovery.
Logical Relationship: Structure-Activity Relationship (SAR) Considerations
The antimicrobial activity of thiazole derivatives is influenced by the nature and position of substituents. The following diagram illustrates key structural features that can be modified to optimize activity.
Caption: Key structural features for SAR studies.
References
Application Notes: 2-bromo-N-1,3-thiazol-2-ylacetamide in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The thiazole ring serves as a scaffold in several FDA-approved drugs. This document provides detailed application notes on the potential use of 2-bromo-N-1,3-thiazol-2-ylacetamide in cancer research.
It is important to note that while the broader class of thiazole derivatives has been extensively studied, specific research on the anticancer activities of this compound is limited in publicly available literature. Therefore, these application notes are based on the established activities of structurally related thiazole compounds and serve as a guide for initiating research into this specific molecule. The presence of a bromine atom and an acetamide group on the thiazole ring suggests potential for biological activity, making it a compound of interest for screening and development.
Potential Mechanism of Action
Based on studies of analogous thiazole derivatives, this compound could potentially exert its anticancer effects through various mechanisms:
-
Tubulin Polymerization Inhibition: Many thiazole-based compounds have been identified as inhibitors of tubulin polymerization, binding to the colchicine binding site. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis.
-
Induction of Apoptosis: Thiazole derivatives have been shown to induce apoptosis through the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and caspases 3 and 9, and the downregulation of the anti-apoptotic protein Bcl-2.
-
Enzyme Inhibition: Certain thiazole derivatives are known to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.
-
Ras Oncogene Activity Inhibition: Some substituted thiazoles have demonstrated the ability to inhibit Ras oncogene activity, a key pathway in many cancers.
A proposed signaling pathway for the anticancer activity of thiazole derivatives is illustrated below:
Caption: Proposed mechanism of action for this compound.
Data on Structurally Related Thiazole Derivatives
The following table summarizes the in vitro anticancer activity of several thiazole derivatives from the literature. This data can serve as a benchmark for evaluating the potential of this compound.
| Compound Name/Identifier | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference Compound | Reference IC50 / GI50 (µM) |
| Compound 10a (A novel thiazole derivative) | MCF-7 (Breast) | Antiproliferative | 4 ± 0.2 | Doxorubicin | 4 ± 0.2 |
| Compound 10a | PC-3 (Prostate) | Antiproliferative | 7 ± 0.6 | Doxorubicin | >10 |
| Compound 10o (A novel thiazole derivative) | MDAMB-231 (Breast) | Antiproliferative | 3 ± 0.2 | Doxorubicin | 3 ± 0.2 |
| Compound IV (A 2,4-disubstituted thiazole) | - | Tubulin Polymerization | 2.00 ± 0.12 | Combretastatin A-4 | 2.96 ± 0.18 |
| Compound 5b (A thiazole-phthalimide derivative) | MCF-7 (Breast) | Cytotoxicity | 0.2 ± 0.01 | - | - |
| Compound 5k (A thiazole-phthalimide derivative) | MDA-MB-468 (Breast) | Cytotoxicity | 0.6 ± 0.04 | - | - |
| Compound 5g (A thiazole-phthalimide derivative) | PC-12 (Pheochromocytoma) | Cytotoxicity | 0.43 ± 0.06 | - | - |
Data is compiled from multiple sources for illustrative purposes.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.
Protocol 1: Synthesis of this compound
This protocol is based on general methods for the synthesis of similar compounds.
Materials:
-
N-(1,3-thiazol-2-yl)acetamide
-
Bromine or N-bromosuccinimide (NBS)
-
Appropriate solvent (e.g., acetonitrile, dichloromethane)
-
p-Toluenesulfonic acid (catalyst, if using NBS)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve N-(1,3-thiazol-2-yl)acetamide in the chosen solvent in a round-bottom flask.
-
If using NBS, add a catalytic amount of p-toluenesulfonic acid.
-
Slowly add one equivalent of the brominating agent (bromine or NBS) to the solution at a controlled temperature (e.g., 0°C to room temperature).
-
Stir the reaction mixture for a specified time (e.g., 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution if bromine was used).
-
Perform an aqueous work-up to remove water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, PC-3, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Caspase-3 Activity Assay
Objective: To measure the activation of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells treated with this compound
-
Lysis buffer
-
Caspase-3 colorimetric substrate (e.g., DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Treat cells with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells and lyse them to release cellular contents.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Add an equal amount of protein from each sample to the wells of a 96-well plate.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
Experimental and Research Workflow
The following diagram outlines a general workflow for the preclinical evaluation of this compound as a potential anticancer agent.
Caption: Preclinical evaluation workflow for novel anticancer compounds.
Conclusion
This compound represents a promising, yet underexplored, candidate for anticancer drug discovery. Based on the well-documented activities of related thiazole derivatives, it is hypothesized that this compound may exhibit cytotoxic and pro-apoptotic effects against various cancer cell lines. The protocols and workflows provided herein offer a comprehensive framework for researchers to systematically investigate its potential as a novel therapeutic agent. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy in preclinical models of cancer.
Application Notes and Protocols for Enzyme Inhibition Assays Using Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting enzyme inhibition assays using thiazole derivatives. Thiazole, a heterocyclic compound containing sulfur and nitrogen, is a key structural motif in many pharmacologically active agents.[1][2][3] Thiazole derivatives have demonstrated significant potential as inhibitors of various enzyme classes, making them a focal point in drug discovery, particularly in oncology and infectious diseases.[1][2][4]
Application Notes
Thiazole-based compounds are versatile enzyme inhibitors, targeting a broad range of enzymes through various mechanisms of action.[4] Their specific structural features allow for high-affinity interactions with enzyme active sites or allosteric sites.[1][5]
Commonly Targeted Enzyme Classes:
-
Protein Kinases: A primary target for thiazole derivatives, these enzymes are crucial in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1][3] Dysregulation of kinases is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs.[1][5] Thiazole compounds have been shown to inhibit serine/threonine and tyrosine kinases, including those in the PI3K/AKT/mTOR and B-RAFV600E signaling pathways.[1][4]
-
Proteases: These enzymes are vital for many biological processes, including viral replication. Thiazole derivatives have been developed as inhibitors for proteases like the SARS-CoV-2 main protease (Mpro or 3CLpro), demonstrating their potential as antiviral agents.[6][7][8]
-
Carbonic Anhydrases (CAs): Thiazole-containing compounds, particularly those with methyl sulfonyl groups, have shown promising inhibitory activity against human carbonic anhydrase isoenzymes (hCA I and hCA II).[9][10][11]
-
Other Enzymes: The inhibitory activity of thiazoles extends to other enzymes such as urease, lactate dehydrogenase (LDH), and superoxide dismutase (SOD), highlighting their broad therapeutic potential.[12][13][14][15][16]
Mechanisms of Action:
Thiazole derivatives can act as competitive, non-competitive, or allosteric inhibitors. For instance, studies on urease have shown certain thiazole derivatives to be competitive inhibitors.[12] In some kinases, they have been found to bind to allosteric cavities distinct from the ATP-binding site.[1] Understanding the kinetic mechanism is crucial for optimizing inhibitor design and requires detailed kinetic analysis using methods like Lineweaver-Burk or Dixon plots.[12]
Quantitative Data Summary: Thiazole Derivatives as Enzyme Inhibitors
The following tables summarize the inhibitory potency (IC50 or Ki) of various thiazole derivatives against different enzyme targets as reported in the literature.
Table 1: Protein Kinase Inhibition Data
| Thiazole Derivative (Reference) | Target Enzyme | Inhibitory Potency (IC50 / Ki) |
| Compound 40 (Fig. 14)[1] | B-RAFV600E | IC50: 23.1 ± 1.2 nM |
| Compound 39[1] | In-cell V600E-B-RAF | IC50: 0.19 µM |
| Compound 19 (Fig. 9)[1] | PI3K / mTORC1 | IC50: 0.30–0.45 µM (across various cell lines) |
| Compound 25 (Fig. 11)[1] | CDK9 | IC50: 0.64 to 2.01 µM (across various cell lines) |
| Compound III[17] | VEGFR-2 | IC50: 51.09 nM |
| 3-nitrophenylthiazolyl 4d[17] | VEGFR-2 | 85.72% inhibition |
Table 2: Protease Inhibition Data
| Thiazole Derivative (Reference) | Target Enzyme | Inhibitory Potency (IC50 / Ki) |
| N-(substituted-thiazol-2-yl)cinnamamide 20[6][7] | SARS-CoV-2 Mpro (3CLpro) | IC50: 14.7 µM |
| N-(substituted-thiazol-2-yl)cinnamamide 21[6][7] | SARS-CoV-2 Mpro (3CLpro) | IC50: 21.99 µM |
| N-(substituted-thiazol-2-yl)cinnamamide 19[6][7] | SARS-CoV-2 Mpro (3CLpro) | IC50: 22.61 µM |
| Thiazolidinone derivative k3[8] | SARS-CoV-2 Mpro | IC50: 0.01 µM |
Table 3: Other Enzyme Inhibition Data
| Thiazole Derivative (Reference) | Target Enzyme | Inhibitory Potency (IC50 / Ki) |
| 5-[4-(hydroxy)phenyl]-1,3,4-thiadiazole-2(3H)-thione[12] | Urease | Ki: 2 µM |
| 2-amino-4-(4-chlorophenyl)thiazole[11] | Carbonic Anhydrase I (hCA I) | Ki: 0.008 ± 0.001 µM |
| 2-amino-4-(4-bromophenyl)thiazole[11] | Carbonic Anhydrase II (hCA II) | Ki: 0.124 ± 0.017 µM |
| Thiochromenothiazole 37[18] | HUVEC Proliferation | IC50: 1.1 µM |
| Benzocycloheptathiazole 43[18] | HUVEC Proliferation | IC50: 1.5 µM |
| Thiazole-methylsulfonyl derivatives[9][10] | Carbonic Anhydrase I (hCA I) | IC50: 39.38–198.04 µM |
| Thiazole-methylsulfonyl derivatives[9][10] | Carbonic Anhydrase II (hCA II) | IC50: 39.16–86.64 µM |
Experimental Protocols & Visualizations
General Workflow for an Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors.
Caption: General workflow for an in vitro enzyme inhibition assay.
Protocol 1: General In Vitro Enzyme Inhibition Assay
This protocol provides a template that can be adapted for various enzyme systems (e.g., kinases, proteases, phosphatases) using a 96-well plate format.
1. Materials and Reagents:
-
Purified Enzyme Stock
-
Substrate (specific to the enzyme)
-
Thiazole Derivative Inhibitors (dissolved in DMSO, then serially diluted)
-
Assay Buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)
-
Detection Reagent (e.g., ADP-Glo™ for kinases, fluorogenic peptide for proteases)
-
Positive Control Inhibitor (a known inhibitor for the target enzyme)
-
Negative Control (DMSO vehicle)
-
96-well Assay Plates (e.g., white plates for luminescence, black for fluorescence)
-
Plate Reader (capable of measuring absorbance, fluorescence, or luminescence)
2. Procedure:
-
Prepare Inhibitor Plate: Create a serial dilution of the thiazole derivatives in the assay buffer. A typical starting concentration might be 100 µM, diluted in 8-12 steps. Also, prepare wells with the positive control inhibitor and a DMSO-only negative control.
-
Enzyme Preparation: Dilute the enzyme stock to the desired working concentration in cold assay buffer immediately before use.
-
Assay Reaction:
-
Add 5 µL of the serially diluted thiazole compound, positive control, or DMSO vehicle to the appropriate wells of the 96-well plate.
-
Add 10 µL of the diluted enzyme solution to each well.
-
Gently mix and pre-incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells.
-
-
Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
Reaction Termination and Signal Detection:
-
Stop the reaction. For some assays, the addition of the detection reagent stops the reaction.
-
Add the appropriate detection reagent according to the manufacturer's protocol. For example, add 25 µL of ADP-Glo™ Reagent for a kinase assay.
-
Incubate as required for signal development (e.g., 40 minutes for ADP-Glo™).
-
-
Data Acquisition: Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
Protocol 2: IC50 Value Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.
1. Data Processing:
-
Obtain Raw Data: Collect the signal readings from the plate reader for all inhibitor concentrations and controls.
-
Define Controls:
-
0% Inhibition (Max Signal): Use the average signal from the DMSO vehicle-only wells. This represents the uninhibited enzyme activity.
-
100% Inhibition (Min Signal): Use the average signal from wells with a high concentration of the positive control inhibitor that completely blocks the enzyme, or from wells with no enzyme.
-
-
Calculate Percent Inhibition: For each inhibitor concentration, calculate the percent inhibition using the following formula[19]: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min))
2. Data Analysis and Visualization:
-
Log Transform Concentration: Convert the inhibitor concentrations to their logarithm (log10).[20]
-
Plot the Data: Create a scatter plot with the log of the inhibitor concentration on the x-axis and the corresponding percent inhibition on the y-axis.
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) curve.[21] The equation is typically: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
Determine IC50: The software will calculate the LogIC50 from the fitted curve. The IC50 is the anti-log of this value.[20][21]
Caption: Logical workflow for IC50 determination from experimental data.
Signaling Pathway Example: PI3K/AKT/mTOR
Thiazole derivatives have been identified as inhibitors of the PI3K/AKT/mTOR pathway, which is critical in cancer cell proliferation and survival.[1][4] A diagram of this pathway helps visualize the potential points of inhibition.
Caption: Simplified PI3K/AKT/mTOR signaling pathway with inhibition points.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole-based SARS-CoV-2 protease (COV Mpro ) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazole‐based SARS‐CoV‐2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole/Thiadiazole/Benzothiazole Based Thiazolidin-4-One Derivatives as Potential Inhibitors of Main Protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Tricyclic thiazoles are a new class of angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. clyte.tech [clyte.tech]
Application Notes and Protocols for the Analytical Characterization of 2-bromo-N-1,3-thiazol-2-ylacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2-bromo-N-1,3-thiazol-2-ylacetamide. This document includes detailed experimental protocols for spectroscopic and chromatographic methods, along with predicted data to guide researchers in their analyses.
Introduction
This compound is a heterocyclic compound containing a thiazole ring, an acetamide group, and a bromine atom. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. Accurate and thorough analytical characterization is crucial for the identification, purity assessment, and quality control of this compound in research and drug development settings. This document outlines the key analytical techniques for its characterization.
Spectroscopic Characterization
Spectroscopic methods are essential for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of experimental spectra for this compound in public databases, the following data are predicted based on the analysis of structurally similar compounds, such as 2-bromoacetamide and various N-substituted thiazole derivatives.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~11.5 | Singlet (broad) | 1H | -NH- |
| ~7.5 | Doublet | 1H | Thiazole C4-H |
| ~7.2 | Doublet | 1H | Thiazole C5-H |
| ~4.1 | Singlet | 2H | -CH₂-Br |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Amide) |
| ~158 | Thiazole C2 |
| ~138 | Thiazole C4 |
| ~115 | Thiazole C5 |
| ~30 | -CH₂-Br |
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
- Weigh 5-10 mg of the solid this compound sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
- Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- The final solution depth in the NMR tube should be at least 4 cm.
2. Instrument Setup and Data Acquisition:
- Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
- Insert the sample into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Predicted FTIR Spectral Data
Table 3: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250 | Medium-Strong | N-H stretch (amide) |
| ~1680 | Strong | C=O stretch (amide I) |
| ~1550 | Medium | N-H bend (amide II) |
| ~1480 | Medium | C=N stretch (thiazole ring) |
| ~1250 | Medium | C-N stretch |
| ~650 | Medium | C-Br stretch |
Experimental Protocol: FTIR Spectroscopy
1. Sample Preparation (Thin Solid Film Method):
- Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.
- Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.
2. Data Acquisition:
- Obtain a background spectrum of the clean, empty sample compartment.
- Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.
- Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 221/223 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) in an approximate 1:1 ratio. |
| 142 | [M - Br]⁺ | Loss of a bromine radical. |
| 123/125 | [CH₂BrCO]⁺ | Fragment from cleavage of the amide bond. |
| 100 | [C₃H₂N₂S]⁺ | Thiazole ring fragment. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
1. Sample Introduction:
- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
2. Ionization and Analysis:
- Ionize the sample using a standard electron ionization source (typically 70 eV).
- Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
- Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Fragmentation Pathway of this compound
Caption: Predicted major fragmentation pathways in EI-MS.
Chromatographic Characterization
Chromatographic techniques are vital for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for separating and quantifying the compound.
Table 5: General HPLC Method Parameters for this compound
| Parameter | Condition |
| HPLC System | Standard HPLC with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a suitable ratio of A and B, and gradually increase the percentage of B to elute the compound. A typical starting point could be 70% A / 30% B, moving to 10% A / 90% B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~254 nm (or determined by UV scan) |
Experimental Protocol: HPLC Analysis
1. Standard and Sample Preparation:
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol).
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase or diluent to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Analysis:
- Equilibrate the HPLC system with the initial mobile phase composition.
- Inject the prepared standard and sample solutions.
- Monitor the separation at the chosen UV wavelength.
- Identify the peak corresponding to this compound by comparing the retention time with that of the standard.
- Quantify the amount of the compound in the sample using the calibration curve.
HPLC Analysis Workflow
Caption: General workflow for HPLC analysis.
Conclusion
The analytical methods and protocols detailed in this document provide a solid foundation for the comprehensive characterization of this compound. The combination of NMR, FTIR, and mass spectrometry will enable unambiguous structural elucidation, while HPLC provides a reliable method for purity assessment and quantification. Researchers should adapt and validate these methods for their specific instrumentation and applications.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-bromo-N-1,3-thiazol-2-ylacetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-bromo-N-1,3-thiazol-2-ylacetamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. The most common synthesis route involves the acylation of 2-aminothiazole with bromoacetyl bromide or a similar electrophile. Here are key areas to troubleshoot:
-
Purity of Starting Materials: Ensure the 2-aminothiazole and bromoacetyl bromide are of high purity. Impurities in 2-aminothiazole can lead to unwanted side reactions, while aged bromoacetyl bromide may contain hydrobromic acid, which can protonate the starting amine, rendering it unreactive.
-
Reaction Temperature: The reaction is typically carried out at a low temperature (0-5 °C) to control the exothermic nature of the acylation and minimize side reactions.[1] Allowing the temperature to rise can lead to the formation of undesired byproducts.
-
Choice of Base: A non-nucleophilic base, such as pyridine or triethylamine, is often used to scavenge the HBr generated during the reaction.[1] Using an inappropriate base or an incorrect stoichiometric amount can either fail to neutralize the acid effectively or lead to side reactions.
-
Moisture Content: The reaction should be conducted under anhydrous conditions. Moisture can hydrolyze bromoacetyl bromide, reducing its availability for the desired reaction.
-
Workup Procedure: Inefficient extraction of the product from the reaction mixture can significantly lower the isolated yield. Multiple extractions with a suitable organic solvent are recommended.
Q2: I am observing significant impurity formation in my crude product. What are the likely side reactions?
A2: The primary side reaction of concern is the diacylation of 2-aminothiazole, leading to the formation of a bis-acylated byproduct. This occurs when a second molecule of bromoacetyl bromide reacts with the amide nitrogen of the desired product.
Another potential impurity is N,N-dibromoacetamide, which can arise if there are issues with the brominating agent or reaction conditions in syntheses involving direct bromination.[2][3]
To minimize these impurities:
-
Maintain a strict 1:1 stoichiometry of 2-aminothiazole to bromoacetyl bromide.
-
Add the bromoacetyl bromide slowly and dropwise to the solution of 2-aminothiazole and base at a low temperature to prevent localized high concentrations of the acylating agent.[1]
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a highly effective method for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, product, and any potential byproducts. The disappearance of the 2-aminothiazole spot and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.
Q4: What is the recommended purification method for this compound?
A4: The most common and effective purification method is recrystallization.[1] A suitable solvent system, such as ethanol or a mixture of ethanol and water, can be used to obtain the pure product as a crystalline solid. If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed as an alternative.[4]
Experimental Protocols
Protocol 1: Synthesis via Acylation of 2-Aminothiazole
This protocol details the synthesis of this compound from 2-aminothiazole and bromoacetyl bromide.
Materials:
-
2-Aminothiazole
-
Bromoacetyl bromide
-
Pyridine (or triethylamine)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminothiazole in anhydrous DCM.
-
Add pyridine to the solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromoacetyl bromide in anhydrous DCM to the cooled mixture with continuous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by recrystallization from ethanol.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield
| Potential Cause | Recommended Solution |
| Impure Starting Materials | Verify the purity of 2-aminothiazole and bromoacetyl bromide by analytical techniques (e.g., NMR, melting point). Use freshly opened or purified reagents. |
| Incorrect Reaction Temperature | Maintain the reaction temperature between 0 and 5 °C during the addition of bromoacetyl bromide using an ice bath.[1] |
| Inappropriate Base | Use a non-nucleophilic base like pyridine or triethylamine in a 1:1 molar ratio with bromoacetyl bromide. |
| Presence of Moisture | Use anhydrous solvents and glassware. Conduct the reaction under an inert atmosphere. |
| Inefficient Workup | Perform multiple extractions with the organic solvent to ensure complete recovery of the product. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Purification of 2-bromo-N-1,3-thiazol-2-ylacetamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification challenges of 2-bromo-N-1,3-thiazol-2-ylacetamide. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the likely common impurities in crude this compound?
A1: Based on the typical synthesis routes (e.g., bromination of N-(1,3-thiazol-2-yl)acetamide), the most probable impurities include:
-
Unreacted Starting Material: N-(1,3-thiazol-2-yl)acetamide.
-
Over-brominated Species: Di-brominated thiazole derivatives.
-
Hydrolysis Products: If exposed to moisture, the bromoacetamide functionality can hydrolyze to hydroxyacetamide.
-
Residual Brominating Agent: Traces of reagents like N-bromosuccinimide (NBS) or bromine.
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
Q2: My crude product is a discolored solid (e.g., yellow or brown). What could be the cause?
A2: Discoloration in the crude product often indicates the presence of impurities. This can be due to residual brominating agents, side-products from the reaction, or degradation of the target compound. It is advisable to proceed with a purification step like recrystallization or column chromatography.
Q3: I am observing low recovery after recrystallization. What can I do?
A3: Low recovery during recrystallization can be due to several factors:
-
The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Using an excessive amount of solvent to dissolve the crude product.
-
Premature crystallization during hot filtration.
To improve recovery, you can try using a different solvent system, minimizing the amount of hot solvent used, or ensuring the filtration apparatus is pre-heated.
Troubleshooting Guides
Recrystallization
Recrystallization is a common and effective method for purifying solid compounds. Below is a troubleshooting guide for common issues encountered during the recrystallization of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oily Product Instead of Crystals | The compound may have a low melting point, or impurities are preventing crystal lattice formation. | - Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until turbidity persists. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. - Add a seed crystal of the pure compound. |
| No Crystal Formation Upon Cooling | The solution is not supersaturated. | - Evaporate some of the solvent to increase the concentration of the compound. - Cool the solution in an ice bath or refrigerator for an extended period. |
| Colored Impurities in Final Product | The chosen recrystallization solvent is not effective at removing colored impurities. | - Treat the hot solution with activated charcoal before filtration to adsorb colored impurities. - Perform a second recrystallization with a different solvent system. |
Column Chromatography
Flash column chromatography is a powerful technique for separating the target compound from closely related impurities.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots on TLC | The solvent system (mobile phase) is not optimal. | - Adjust the polarity of the mobile phase. For silica gel, if the spots are too high (high Rf), decrease the polarity (e.g., increase the hexane to ethyl acetate ratio). If the spots are too low (low Rf), increase the polarity. - Try a different solvent system altogether (e.g., dichloromethane/methanol). |
| Product Elutes with Impurities | The column is overloaded, or the separation efficiency is low. | - Use a larger column or reduce the amount of crude material loaded. - Ensure the silica gel is packed uniformly. - Use a shallower solvent gradient during elution. |
| Streaking of Compound on TLC/Column | The compound may be too polar for the chosen solvent system or acidic/basic impurities are present. | - Add a small amount of a modifier to the mobile phase, such as triethylamine to neutralize acidic silica or acetic acid for basic compounds. - Pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to find a suitable system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below. A mixture of ethanol and water or ethyl acetate and hexane is often a good starting point.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography of this compound
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the packed column.
-
Elution: Begin elution with the determined mobile phase, collecting fractions. Monitor the elution of compounds using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for the purification of this compound.
Technical Support Center: Synthesis of Thiazole Acetamides
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of thiazole acetamides. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the synthesis of thiazole acetamides, particularly focusing on the widely-used Hantzsch thiazole synthesis and subsequent N-acetylation reactions.
Problem 1: Low or No Yield in Hantzsch Thiazole Synthesis
Q: I am attempting a Hantzsch thiazole synthesis to create a 2-aminothiazole precursor for my acetamide, but the yield is disappointingly low. What are the potential causes and how can I improve it?
A: Low yields in the Hantzsch synthesis can arise from several factors, including the purity of your starting materials, the reaction conditions, and the potential for competing side reactions.[1] Below is a systematic approach to troubleshoot this issue.
Possible Causes and Solutions:
-
Impure Reactants: The purity of the α-haloketone and the thioamide is crucial. Impurities can engage in side reactions, consuming your starting materials and complicating the purification of the final product.[1]
-
Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the reactants before use.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the reaction outcome.
-
Solution 1: Temperature and Time Optimization: For sterically hindered substrates, a gradual increase in reaction temperature and prolonged reaction time may be necessary.[2] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance between reaction completion and potential product degradation.[3]
-
Solution 2: Solvent Screening: The choice of solvent can influence the reaction rate and yield. While alcohols like ethanol are common, other solvents such as dioxane or DMF might be more effective for your specific substrates.[4] It is advisable to perform small-scale solvent screening to identify the best option.
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.
-
Solution: Ensure you are using the correct stoichiometry. In some cases, using a slight excess (1.1-1.2 equivalents) of the thioamide can help drive the reaction to completion.[4]
-
-
Side Reactions: The formation of byproducts is a common cause of low yields.
Problem 2: Difficulties in the N-acetylation of 2-Aminothiazole
Q: I have successfully synthesized my 2-aminothiazole precursor, but I am facing challenges with the subsequent N-acetylation step to form the desired thiazole acetamide. What should I consider?
A: The N-acetylation of 2-aminothiazole can be tricky due to the electronic properties of the starting material. The following points should be considered for a successful reaction.
Key Considerations and Troubleshooting:
-
Choice of Acetylating Agent: Chloroacetyl chloride is a common and reactive choice for this transformation.[5]
-
Base Selection: The acylation reaction generates HCl as a byproduct, which can protonate the starting 2-aminothiazole, rendering it unreactive.[6]
-
Reaction Temperature: The reaction can be temperature-sensitive.
-
Solution: Adding the acetylating agent dropwise at a low temperature (e.g., 0 °C) can help control the reaction rate and prevent the formation of side products.[6]
-
-
Reaction Monitoring: It is crucial to monitor the progress of the reaction to determine the optimal reaction time.
-
Solution: Use TLC to track the consumption of the starting material and the formation of the product. This will help you decide when to quench the reaction and proceed with the workup.[6]
-
-
Product Purification: The crude product may contain unreacted starting materials or byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Hantzsch synthesis of thiazoles?
A1: One of the primary side reactions involves the formation of a thiazoline intermediate. This intermediate can then undergo elimination or cleavage, leading to byproducts instead of the desired thiazole. The reaction conditions, particularly the presence of a base, can influence the pathway taken.
Q2: How can I confirm the structure of my synthesized thiazole acetamide?
A2: A combination of spectroscopic techniques is typically used for structural confirmation. This includes:
-
¹H and ¹³C NMR: To determine the chemical environment of the protons and carbons in your molecule.[5]
-
FTIR: To identify key functional groups, such as the amide C=O and N-H stretches.[5]
-
Mass Spectrometry (MS): To determine the molecular weight of your compound.[5]
-
Elemental Analysis: To confirm the elemental composition of your product.[8]
Q3: What are some common impurities I might find in my final thiazole acetamide product?
A3: Common impurities can include unreacted 2-aminothiazole, the acetylating agent (or its hydrolysis product), and byproducts from side reactions during the Hantzsch synthesis or the N-acetylation step.
Q4: Are there any safety precautions I should take during the synthesis of thiazole acetamides?
A4: Yes, always work in a well-ventilated fume hood. Chloroacetyl chloride is corrosive and lachrymatory, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Handle all chemicals with care and consult the safety data sheets (SDS) for each reagent before use.
Data Presentation
The following table summarizes the reported yields for the synthesis of various 2-chloro-N-(thiazol-2-yl)acetamide derivatives under specific reaction conditions. This data can serve as a benchmark for your own experiments.
| Compound | R Group on Thiazole Ring | Yield (%) | Reference |
| 3c | 4-phenyl | 81 | [8] |
| 3e | 4-(4-chlorophenyl) | 78 | [8] |
| 4d | 4,6-dimethylbenzo | 77 | [8] |
| III-1 | 4-methyl | 92 | [9] |
Experimental Protocols
General Protocol for the Synthesis of 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide
This protocol is adapted from a literature procedure and may require optimization for your specific setup.[9]
Materials and Reagents:
-
2-Amino-4-methylthiazole
-
Chloroacetyl chloride
-
Triethylamine (dry)
-
Dichloromethane (CH₂Cl₂, dry)
-
Saturated saline solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a 100 mL round-bottom flask, add 2-amino-4-methylthiazole (1.14 g, 10 mmol), dry triethylamine (1.31 g, 13 mmol), and 50 mL of dry CH₂Cl₂.
-
Cool the mixture in an ice-water bath with stirring.
-
In a separate flask, dissolve chloroacetyl chloride (1.24 g, 11 mmol) in 5 mL of dry CH₂Cl₂.
-
Slowly add the chloroacetyl chloride solution dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Dilute the reaction mixture with 50 mL of CH₂Cl₂ and wash with saturated saline solution.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.
-
Purify the resulting residue by column chromatography to obtain the pure product.
Mandatory Visualizations
Caption: Experimental workflow for thiazole acetamide synthesis.
Caption: Potential side reaction pathways in Hantzsch synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 9. 2-CHLORO-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2-bromo-N-1,3-thiazol-2-ylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-N-1,3-thiazol-2-ylacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the N-acylation of 2-aminothiazole with bromoacetyl bromide or bromoacetic acid in the presence of a coupling agent. This reaction involves the formation of an amide bond between the amino group of the thiazole ring and the bromoacetyl moiety.
Q2: What are the primary starting materials for this synthesis?
A2: The key starting materials are 2-aminothiazole and a bromoacylating agent, such as bromoacetyl bromide or bromoacetyl chloride. A base is typically required to neutralize the acid byproduct generated during the reaction.
Q3: Why is a base necessary in this reaction?
A3: When using acyl halides like bromoacetyl bromide, an acid (such as HBr) is formed as a byproduct. A base, like pyridine or triethylamine, is crucial to neutralize this acid.[1] Without a base, the acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
Q4: Can the acylation occur at the ring nitrogen instead of the amino group?
A4: The primary aromatic amine group at the 2-position of the thiazole ring is significantly more nucleophilic than the ring nitrogen. Under standard acylation conditions, the reaction occurs selectively at the primary amine.
Q5: What are some common side reactions to be aware of?
A5: A potential side reaction is bis-acylation, where a second acyl group is added. This can lead to a more complex product mixture and lower the yield of the desired mono-acylated product.[2] Instability of the starting 2-aminothiazole derivative can also lead to the formation of undesired byproducts.[2]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Acylating Agent | Use a fresh bottle of bromoacetyl bromide or bromoacetyl chloride. These reagents can degrade over time, especially with exposure to moisture. |
| Protonated Amine | Ensure a suitable base (e.g., pyridine, triethylamine) is used in at least a stoichiometric amount to neutralize the acid byproduct.[1] The reaction pH should be monitored and adjusted if necessary. |
| Inappropriate Solvent | Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are generally recommended.[1][3] Ensure the solvent is anhydrous, as water can react with the acylating agent. |
| Low Reaction Temperature | While the initial addition of the acylating agent is often done at low temperatures (0-5 °C) to control the reaction rate, the reaction may need to be warmed to room temperature and stirred for several hours to go to completion.[1][3] |
| Poor Quality Starting Material | Verify the purity of the 2-aminothiazole starting material using techniques like NMR or melting point analysis. Impurities can interfere with the reaction. |
Presence of Multiple Products in TLC/NMR
| Potential Cause | Troubleshooting Steps |
| Bis-acylation | Use a controlled stoichiometry of the acylating agent (e.g., 1.0-1.1 equivalents). Adding the acylating agent dropwise at a low temperature can also help minimize this side reaction.[2] |
| Degradation of Starting Material or Product | 2-aminothiazole and its derivatives can be unstable.[2] It is advisable to use them immediately after preparation or purification.[2] Work-up the reaction promptly upon completion. |
| Unreacted Starting Material | If starting material is still present, consider extending the reaction time or slightly increasing the temperature. Ensure adequate mixing. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common N-acylation reactions.[1][3]
Materials:
-
2-Aminothiazole
-
Bromoacetyl bromide
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine
-
Anhydrous Sodium Sulfate
-
1M HCl solution
-
Saturated Sodium Bicarbonate solution
-
Brine solution
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminothiazole (1.0 eq) in anhydrous DCM.
-
Add a base, such as pyridine (1.2 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM to the cooled amine solution dropwise with continuous stirring. Maintain the temperature between 0 and 5 °C during the addition.
-
Reaction: After the complete addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by the slow addition of water.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
troubleshooting guide for reactions involving 2-bromo-N-1,3-thiazol-2-ylacetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-bromo-N-1,3-thiazol-2-ylacetamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and use of this compound.
Issue 1: Low or No Product Yield in the Synthesis of this compound
-
Question: I am attempting to synthesize this compound by reacting 2-aminothiazole with bromoacetyl bromide (or a related bromoacetylating agent) and I am getting a low yield or no desired product. What are the possible causes and solutions?
-
Answer: Low or no yield in this acylation reaction can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Purity of Starting Materials:
-
2-Aminothiazole: Ensure the 2-aminothiazole is pure and dry. Impurities can interfere with the reaction. It is a nucleophilic amine, and its purity is crucial for successful acylation.
-
Bromoacetylating Agent: Bromoacetyl bromide or bromoacetic acid (with a coupling agent) should be of high purity. Bromoacetyl bromide is moisture-sensitive and can hydrolyze to bromoacetic acid, which will not react without a coupling agent.
-
-
Reaction Conditions:
-
Solvent: Use a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1] The presence of water or protic solvents can consume the bromoacetylating agent.
-
Temperature: The reaction is often carried out at low temperatures (e.g., 0-5 °C) during the addition of the bromoacetylating agent to control the exothermic reaction and minimize side product formation.[1] After the initial addition, the reaction may be allowed to warm to room temperature.
-
Base: A non-nucleophilic base, such as pyridine or triethylamine, is typically required to neutralize the HBr generated during the reaction.[1][2] Ensure the base is added correctly, usually before the bromoacetylating agent.
-
-
Stoichiometry:
-
Review the stoichiometry of your reactants. A slight excess of the bromoacetylating agent may be used, but a large excess can lead to side reactions.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to determine if the starting material is being consumed and to check for the formation of the product.
-
-
Issue 2: Formation of Multiple Products or Impurities
-
Question: My reaction to synthesize this compound is producing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I avoid them?
-
Answer: The formation of multiple products is a common issue in the acylation of 2-aminothiazoles. The likely side products and preventative measures are outlined below:
-
Bis-acylation: The 2-aminothiazole has two nitrogen atoms that could potentially be acylated. Although the exocyclic amino group is generally more nucleophilic, under certain conditions, a bis-acyl product can form.[3]
-
Solution: To minimize this, use controlled stoichiometry of the acylating agent and maintain a low reaction temperature.
-
-
Decomposition: 2-aminothiazole and its derivatives can be unstable under certain conditions. For instance, some acylated aminothiazoles can decompose in the presence of water.[3]
-
Solution: Ensure anhydrous reaction conditions and appropriate work-up procedures.
-
-
Side reactions with the solvent: Some solvents may not be inert and could participate in side reactions.
-
Solution: Stick to recommended dry, aprotic solvents like DCM, THF, or acetonitrile.
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the primary method for synthesizing this compound?
-
Answer: The most common method is the bromoacetylation of 2-aminothiazole.[4] This involves reacting 2-aminothiazole with a bromoacetylating agent like bromoacetyl bromide or bromoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).[4]
-
Question: What are the main applications of this compound?
-
Answer: This compound is primarily used in chemical research and pharmaceutical development.[4] Due to the presence of the thiazole ring, it is a valuable intermediate for synthesizing more complex molecules with potential biological activities, including antimicrobial and anticancer properties.[4]
-
Question: What safety precautions should be taken when handling this compound?
-
Answer: While specific hazard information is not extensively documented, it should be handled with the standard precautions for laboratory chemicals. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It may cause skin and eye irritation.[5] Work in a well-ventilated area or a fume hood.
-
Question: How can I purify the final product?
-
Answer: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol.[1] Column chromatography can also be used if recrystallization does not yield a product of sufficient purity.
Data Presentation
Table 1: Summary of Reaction Conditions for N-Acylation of Aminothiazoles
| Acylating Agent | Amine | Base | Solvent | Temperature | Yield (%) | Reference |
| Bromoacetyl bromide | Sulfanilamide | Pyridine | Dichloromethane | 0-5 °C to RT | Not specified | [1] |
| Various acyl halides | 2-aminothiazole | Pyridine | Dry Pyridine | Not specified | High | [2] |
| 2-Methylphenylacetic acid | 2-aminothiazole | Triethylamine | Dichloromethane | 273 K (0 °C) | Not specified | |
| 2-Fluorophenylacetic acid | 2-aminothiazole | Triethylamine | Dichloromethane | 273 K (0 °C) | Not specified | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(1,3-thiazol-2-yl)acetamides
This protocol is a generalized procedure based on the acylation of 2-aminothiazole and its derivatives found in the literature.
Materials:
-
2-aminothiazole
-
Bromoacetyl bromide (or other acyl halide/acid)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
-
Base (e.g., Pyridine, Triethylamine)
-
Anhydrous sodium sulfate
-
Solutions for work-up (e.g., dilute HCl, saturated sodium bicarbonate, brine)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiazole (1 equivalent) in the anhydrous solvent.
-
Add the base (1.1 equivalents) to the solution and cool the mixture in an ice bath (0-5 °C).
-
Slowly add a solution of the bromoacetylating agent (1.1 equivalents) in the same anhydrous solvent to the cooled amine solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction's completion by TLC.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 73326-20-2 [smolecule.com]
- 5. 2-Acetamido-5-bromo-1,3-thiazole | C5H5BrN2OS | CID 350260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
avoiding degradation of 2-bromo-N-1,3-thiazol-2-ylacetamide during storage
This guide provides researchers, scientists, and drug development professionals with essential information for avoiding the degradation of 2-bromo-N-1,3-thiazol-2-ylacetamide during storage and experimentation. The following troubleshooting advice and frequently asked questions (FAQs) are based on established chemical principles for related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on its structure, the main contributors to the degradation of this compound are likely moisture, high temperatures, light exposure, and extreme pH conditions. These factors can lead to hydrolysis of the amide bond, cleavage of the carbon-bromine bond, or decomposition of the thiazole ring.
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure maximum stability, the solid compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to keep it in a cool, dry, and dark place, such as a desiccator at room temperature or in a refrigerator. Some suppliers of similar bromo-acetamide compounds recommend storing them in a well-ventilated place.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is highly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared and stored, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Store the stock solution in a tightly sealed vial, preferably with a PTFE-lined cap, at a low temperature (-20°C or -80°C) and protected from light by using an amber vial or by wrapping the vial in aluminum foil. Minimize freeze-thaw cycles.
Q4: What are the visible signs of degradation?
A4: Degradation may be indicated by a change in the physical appearance of the compound, such as a change in color (e.g., yellowing or browning) or the development of an unusual odor. For solutions, precipitation or a change in color can signify degradation. However, significant degradation can occur without any visible changes, making analytical confirmation essential.
Q5: Which materials should be avoided when handling this compound?
A5: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can accelerate degradation. Also, be mindful of reactive nucleophiles that could potentially displace the bromine atom.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, perform a stability test (see Experimental Protocols). |
| Contamination of the solid compound. | Store the solid compound under the recommended conditions (cool, dry, dark). | |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS) | Degradation of the compound. | Analyze the sample immediately after preparation. Compare the chromatogram to that of a freshly prepared standard. |
| Reaction with solvent or other reagents. | Ensure the purity and inertness of all solvents and reagents used in your experiments. | |
| Loss of biological activity | Degradation of the active compound. | Confirm the purity and integrity of the compound before use with an appropriate analytical method. |
Experimental Protocols
Protocol for Preparing a Stock Solution
This protocol outlines the preparation of a stock solution in an anhydrous aprotic solvent to minimize hydrolysis.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (e.g., argon or nitrogen) - Optional but recommended
Procedure:
-
Allow the container of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the solid into the amber vial.
-
Add the calculated volume of anhydrous solvent to achieve the target concentration.
-
If possible, briefly purge the vial with an inert gas before sealing.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C.
Protocol for Assessing Compound Stability in Solution
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound over time.
Materials:
-
Stock solution of this compound
-
Experimental buffer or solvent
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
HPLC-grade solvents for the mobile phase
Procedure:
-
Prepare a solution of the compound in your experimental buffer or solvent at the desired final concentration.
-
Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system and record the chromatogram.
-
Maintain the remaining solution under your standard experimental conditions (e.g., temperature, light exposure).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot onto the HPLC.
-
Analyze the chromatograms by measuring the peak area of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the initial peak area at t=0. A significant decrease in the parent peak area, along with the appearance of new peaks, indicates degradation.
Visualizations
Technical Support Center: Synthesis of 2-Bromo-N-1,3-thiazol-2-ylacetamide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-bromo-N-1,3-thiazol-2-ylacetamide. This valuable intermediate is utilized in the development of various therapeutic agents, including potential antimicrobial and anticancer drugs.[1] This guide offers detailed experimental protocols, troubleshooting advice for common issues encountered during synthesis and scale-up, and a frequently asked questions section.
Data Presentation: Synthesis Parameters
The following table summarizes typical quantitative data for the key steps in the synthesis of this compound, based on established methodologies for analogous compounds.
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1. Acylation | 2-Aminothiazole, Acetyl chloride | Dry Acetone | Reflux | 2 | >90 |
| 2. Bromination | N-(1,3-thiazol-2-yl)acetamide | N-Bromosuccinimide (NBS), Acetonitrile | 0 to Room Temp | 1-3 | 70-85 |
Experimental Protocols
Method 1: Two-Step Synthesis via Acylation and Subsequent Bromination
This is a widely employed method that involves the initial acylation of 2-aminothiazole followed by selective bromination.
Step 1: Synthesis of N-(1,3-thiazol-2-yl)acetamide
Materials:
-
2-Aminothiazole (1.0 eq)
-
Acetyl chloride (1.0 eq)
-
Dry Acetone
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiazole in dry acetone.
-
Slowly add acetyl chloride to the solution at room temperature.
-
Reflux the reaction mixture for 2 hours.[2]
-
After cooling to room temperature, pour the mixture into cold, acidified water.
-
Collect the resulting solid by filtration, wash with cold acetone, and dry under vacuum to yield N-(1,3-thiazol-2-yl)acetamide.[2]
Step 2: Synthesis of this compound
Materials:
-
N-(1,3-thiazol-2-yl)acetamide (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0-1.1 eq)
-
Acetonitrile
Procedure:
-
Dissolve N-(1,3-thiazol-2-yl)acetamide in acetonitrile in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the two-step synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and scale-up of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Acylation Step | Incomplete reaction. | Ensure anhydrous conditions as acetyl chloride is moisture-sensitive. Extend reflux time and monitor by TLC. |
| Loss during work-up. | Adjust the pH of the aqueous solution during work-up to ensure complete precipitation of the product. | |
| Low Yield in Bromination Step | Inactive NBS. | Use freshly opened or recrystallized NBS. |
| Over-bromination (di-bromination). | Maintain a low reaction temperature (0 °C) during NBS addition. Use a precise 1:1 stoichiometry of the substrate to NBS.[3] | |
| Decomposition of product. | Avoid excessive heat and prolonged reaction times. Use milder purification techniques if necessary.[3] | |
| Multiple Spots on TLC after Bromination | Formation of byproducts. | In addition to over-bromination, side reactions on the thiazole ring can occur. Consider alternative brominating agents like CuBr₂ for higher selectivity.[3] |
| Incomplete reaction. | Ensure sufficient reaction time and confirm the quality of NBS. | |
| Difficulty in Purification | Product is an oil or fails to crystallize. | The presence of impurities can inhibit crystallization. Attempt purification by column chromatography to isolate the pure product, which may then crystallize. |
| Co-elution of impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. | |
| Scale-up Challenges | Poor heat transfer in larger reactors. | The bromination step can be exothermic. Ensure efficient stirring and use a reactor with adequate cooling capacity. Add the brominating agent at a slower, controlled rate.[4] |
| Inconsistent product quality. | Maintain strict control over reaction parameters (temperature, addition rates, stirring speed) to ensure batch-to-batch consistency. |
Visualizing the Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common problems during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the bromoacetylation of 2-aminothiazole?
A1: A common side reaction is di-acylation, where the bromoacetyl group attaches to both the exocyclic amino group and the ring nitrogen. This can often be minimized by controlling the reaction temperature and using a suitable base.
Q2: My final product is colored. What is the likely cause and how can I remove the color?
A2: A yellow or brownish tint can be due to residual bromine or the formation of colored byproducts. During the work-up, washing with a dilute solution of a reducing agent like sodium thiosulfate can help remove excess bromine. Purification by recrystallization or column chromatography should remove colored impurities.
Q3: Is it necessary to protect the amino group of 2-aminothiazole before bromination of the thiazole ring?
A3: While direct bromination of N-acylated 2-aminothiazole is a common strategy, protecting the amino group with a more robust protecting group can sometimes offer better control and selectivity, especially when dealing with sensitive substrates. However, this adds extra steps to the synthesis. For this specific target molecule, direct bromination of the acetamide is generally feasible.
Q4: What are the key safety precautions to take during this synthesis?
A4: Bromoacetyl bromide and acetyl chloride are corrosive and lachrymatory; they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). N-Bromosuccinimide is a skin and eye irritant. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Q5: For large-scale synthesis, what is the most critical parameter to control?
A5: For scaling up the bromination step, temperature control is paramount. The reaction can be exothermic, and poor heat dissipation in a large reactor can lead to a runaway reaction and the formation of significant amounts of byproducts.[4] A slow, controlled addition of the brominating agent and efficient cooling are essential for a safe and successful scale-up.
References
Technical Support Center: Synthesis of 2-bromo-N-1,3-thiazol-2-ylacetamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-N-1,3-thiazol-2-ylacetamide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Moisture Contamination: Bromoacetyl bromide is highly sensitive to moisture and can readily hydrolyze to bromoacetic acid, which will not react with 2-aminothiazole under these conditions. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (2-aminothiazole) is still present after the expected reaction time, you can try extending the reaction time or slightly increasing the temperature.
-
Suboptimal Temperature: The reaction is typically carried out at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize side products. However, if the reaction is sluggish, allowing the temperature to slowly rise to room temperature after the initial addition of bromoacetyl bromide may improve the yield.
-
Improper Stoichiometry: Ensure the molar ratio of reactants is correct. A slight excess of the acylating agent, bromoacetyl bromide, is sometimes used to ensure full conversion of the 2-aminothiazole.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?
A2: The presence of multiple spots on a TLC plate indicates a mixture of products and unreacted starting materials. The most common impurities in this synthesis are:
-
Unreacted 2-aminothiazole: This will typically have a different Rf value than the product.
-
Bromoacetic acid: This is a result of the hydrolysis of bromoacetyl bromide. It can be removed during the work-up.
-
Diacylated product: Although less common, it is possible for the exocyclic amine of 2-aminothiazole to be acylated twice. This would appear as a separate spot on the TLC.
-
Side products from degradation: Thiazole rings can be sensitive to certain conditions, and prolonged reaction times or high temperatures could lead to minor degradation products.
Q3: How can I effectively purify my crude product to remove these impurities?
A3: The two primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be determined experimentally to provide good recovery of the pure product.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is recommended. A solvent system with an appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) will allow for the separation of the desired product from the impurities.
Q4: My final product is colored, but I expect a white or off-white solid. What is the cause of the color?
A4: Color in the final product can be due to trace impurities. These may be minor byproducts formed during the reaction or residual starting materials. Thorough purification, for instance, by treating a solution of the product with activated carbon before a final recrystallization, can often remove colored impurities. Ensure that the starting 2-aminothiazole is of high purity as impurities in the starting material can carry through the reaction.
Impurity Summary
The following table summarizes the common impurities, their likely origin, and suggested methods for their removal.
| Impurity | Chemical Structure | Likely Origin | Recommended Removal Method |
| 2-Aminothiazole | C₃H₄N₂S | Incomplete reaction. | Aqueous wash during work-up, recrystallization, or column chromatography. |
| Bromoacetic Acid | C₂H₃BrO₂ | Hydrolysis of bromoacetyl bromide. | Aqueous basic wash (e.g., with sodium bicarbonate solution) during work-up. |
| Diacylated 2-aminothiazole | C₇H₆Br₂N₂O₂S | Over-acylation of the starting material. | Column chromatography. |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-Aminothiazole
-
Bromoacetyl bromide
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization or column chromatography (e.g., ethanol, water, ethyl acetate, hexanes)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-aminothiazole (1.0 eq) and a base such as triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromoacetyl bromide (1.05 eq) in the same anhydrous solvent to the cooled mixture dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system or by silica gel column chromatography.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Refining Purification Techniques for 2-bromo-N-1,3-thiazol-2-ylacetamide Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-bromo-N-1,3-thiazol-2-ylacetamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Common impurities can include unreacted starting materials such as 2-aminothiazole derivatives and bromoacetyl bromide, as well as byproducts from side reactions. Over-bromination or degradation of the starting materials or product can also lead to impurities.[1] Given the reactivity of the bromoacetyl group, hydrolysis to the corresponding hydroxyacetyl derivative can occur if moisture is present.
Q2: Which purification techniques are most effective for this compound derivatives?
A2: The choice of purification technique depends on the scale of the synthesis and the nature of the impurities. The most common and effective methods are:
-
Recrystallization: Ideal for removing minor impurities from a solid product. Success is dependent on finding a suitable solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution.
-
Column Chromatography: A versatile technique for separating the desired product from a mixture of compounds.[2][3] It is particularly useful for removing impurities with different polarities from the target molecule.[2][3][4]
-
High-Performance Liquid Chromatography (HPLC): Often used for final purification to achieve high purity, especially for analytical standards or compounds intended for biological screening.[5][6]
Q3: How can I assess the purity of my this compound derivative after purification?
A3: Purity assessment can be performed using a combination of the following analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a mixture.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying the purity of a sample.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low Recovery of Product | The compound is too soluble in the recrystallization solvent at low temperatures. | Choose a less polar solvent or a solvent mixture. Try cooling the solution in an ice bath or even a freezer to induce precipitation. |
| Too much solvent was used. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. | |
| Product "Oils Out" Instead of Crystallizing | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent. Alternatively, try adding a co-solvent to lower the overall boiling point of the solvent system. |
| The solution is supersaturated. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[7] | |
| Colored Impurities Remain in Crystals | The colored impurity co-crystallizes with the product. | Try adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Compounds | The solvent system (eluent) is too polar or not polar enough.[4] | Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for the desired compound.[2] A gradient elution (gradually increasing the polarity of the eluent) can also improve separation.[4] |
| The column was not packed properly, leading to channeling. | Ensure the adsorbent is packed uniformly without any air bubbles. A "wet" packing method is often more reliable. | |
| The column was overloaded with the crude product. | Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[3] | |
| Product Elutes Too Quickly or Too Slowly | The polarity of the eluent is too high or too low, respectively. | Adjust the solvent polarity. For polar compounds, starting with a non-polar solvent and gradually increasing the polarity is recommended.[8] |
| Streaking or Tailing of Bands | The compound is interacting too strongly with the stationary phase (e.g., silica gel, which is acidic). | Add a small amount of a modifier to the eluent. For example, if your compound is basic, adding a small amount of triethylamine can improve the peak shape. |
| The compound is degrading on the column. | This compound derivatives can be sensitive. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel. Running the column quickly (flash chromatography) can also minimize degradation. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
General Column Chromatography Protocol (Silica Gel)
-
Solvent System Selection: Use TLC to determine an appropriate eluent system that gives a good separation of the desired compound from impurities (Rf of the target compound ~0.3). Common solvent systems include mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[8]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a uniform bed without cracks or bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.
-
Elution: Start eluting with the least polar solvent system. Collect fractions and monitor the elution by TLC. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.[4]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data Summary
The following table summarizes typical purification outcomes for a hypothetical this compound derivative based on common laboratory results.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield (%) | Notes |
| Recrystallization | 85% | >98% | 70-85% | Effective for removing small amounts of less soluble or more soluble impurities. |
| Column Chromatography | 70% | >95% | 60-80% | Good for removing significant quantities of impurities with different polarities. |
| Preparative HPLC | 95% | >99.5% | 40-60% | Used for achieving very high purity, often at the expense of yield. |
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for low yield in purification.
References
- 1. benchchem.com [benchchem.com]
- 2. columbia.edu [columbia.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-bromo-N-(1,3-thiazol-2-yl)acetamide and its Chloro-Analogue: A Review of Available Data
A direct comparative study on the biological activities of 2-bromo-N-(1,3-thiazol-2-yl)acetamide and its chloro-analogue, 2-chloro-N-(1,3-thiazol-2-yl)acetamide, is not currently available in the public domain. While the thiazole scaffold is a common feature in many biologically active compounds, specific experimental data directly comparing these two halogenated acetamides is lacking. This guide, therefore, provides a summary of the known biological activities of closely related thiazole derivatives to offer potential insights into the expected activities of the compounds .
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological properties. These properties often include antimicrobial, antifungal, anticancer, and enzyme inhibitory activities. The nature and position of substituents on the thiazole ring and its associated functional groups can significantly influence the biological activity of the resulting molecule.
General Biological Activities of Thiazole-Containing Compounds
Thiazole-based compounds have been reported to exhibit a variety of biological effects:
-
Antimicrobial Properties: The thiazole nucleus is a key component in many antimicrobial agents. The presence of a halogen, such as bromine or chlorine, is often associated with enhanced antimicrobial activity, potentially by increasing the lipophilicity of the molecule, which can facilitate its passage through microbial cell membranes.[1]
-
Antiproliferative Effects: Numerous studies have demonstrated the potential of thiazole derivatives to inhibit the growth of various cancer cell lines, suggesting their potential as anticancer agents.[1]
-
Enzyme Inhibition: Thiazole derivatives have been shown to inhibit specific enzymes involved in various disease pathways, highlighting their therapeutic potential.[1]
Insights from Related Chloro-Thiazole Acetamide Derivatives
While direct data on 2-chloro-N-(1,3-thiazol-2-yl)acetamide is scarce, studies on its derivatives provide some clues regarding its potential biological activities. For instance, 2-chloro-N-(1,3-thiazol-2-yl)acetamide has been used as a synthetic intermediate in the creation of more complex molecules. In one study, it was used to synthesize a series of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides which were then evaluated for their antimicrobial activity.[2] Some of these resulting compounds showed potent activity against various bacterial and fungal strains.[2]
Another area of investigation for chloro-thiazole derivatives has been in the context of anticancer research. A study on the synthesis and anticancer properties of various 2-chloro- and 2,2-dichloroacetamides bearing a thiazole scaffold was conducted, although the specific compound of interest, 2-chloro-N-(1,3-thiazol-2-yl)acetamide, was not included in their anticancer screening.[3]
The Bromo-Analogue: An Underexplored Compound
Specific experimental data on the biological activity of 2-bromo-N-(1,3-thiazol-2-yl)acetamide is limited in the available literature. Based on the general properties of thiazole derivatives, it is plausible that this compound may also exhibit antimicrobial and antiproliferative activities. The presence of the bromine atom could potentially modulate these activities compared to its chloro-analogue due to differences in electronegativity, size, and lipophilicity.[1]
Data Presentation and Experimental Protocols
Due to the absence of direct comparative experimental data for 2-bromo-N-(1,3-thiazol-2-yl)acetamide and 2-chloro-N-(1,3-thiazol-2-yl)acetamide, it is not possible to present a quantitative comparison in a tabular format or to provide detailed experimental protocols for such a comparison.
Visualization of Concepts
In the absence of specific signaling pathways or experimental workflows from direct comparative studies, a logical relationship diagram can be used to illustrate the general approach to evaluating the biological activities of these compounds.
Caption: A conceptual workflow for the comparative biological evaluation of the bromo- and chloro-analogues.
Conclusion
A definitive comparison of the biological activity of 2-bromo-N-(1,3-thiazol-2-yl)acetamide and 2-chloro-N-(1,3-thiazol-2-yl)acetamide cannot be made at this time due to a lack of direct experimental evidence. While the broader class of thiazole derivatives shows promise in various therapeutic areas, further research is required to elucidate and compare the specific biological profiles of these two compounds. Future studies employing standardized antimicrobial, anticancer, and enzyme inhibition assays would be necessary to provide the quantitative data needed for a comprehensive and objective comparison.
References
Structure-Activity Relationship of 2-bromo-N-1,3-thiazol-2-ylacetamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-bromo-N-1,3-thiazol-2-ylacetamide scaffold is a promising pharmacophore in the development of novel therapeutic agents, demonstrating a range of biological activities, including anticancer and antimicrobial effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, supported by experimental data and detailed methodologies, to aid in the rational design of more potent and selective drug candidates.
Comparative Analysis of Biological Activities
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the thiazole ring and the acetamide moiety. Research has primarily focused on their potential as anticancer agents, with many derivatives exhibiting cytotoxicity against various cancer cell lines.
Anticancer Activity
The primary mechanism of anticancer action for many thiazole derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1] Modifications to the core structure of this compound have been explored to enhance this activity.
While a comprehensive SAR study on a series of this compound derivatives with systematic variations is not extensively documented in a single publicly available resource, analysis of related N-(thiazol-2-yl)acetamide analogs provides valuable insights. For instance, the substitution on the N-benzyl group of thiazolyl N-benzyl-substituted acetamide derivatives has been shown to influence Src kinase inhibitory activity, with the unsubstituted N-benzyl derivative demonstrating the highest potency.[2]
The following table summarizes the cytotoxic activity of representative N-(thiazol-2-yl)acetamide derivatives from various studies to illustrate the impact of structural modifications. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Cytotoxic Activity of N-(thiazol-2-yl)acetamide Derivatives
| Compound ID | R1 (on Thiazole Ring) | R2 (on Acetamide Nitrogen) | Cancer Cell Line | IC50 (µM) | Reference |
| I | H | -CH2-Ph | MDA-MB-231 | 1.4 | [3] |
| II | H | -CH2-(4-F-Ph) | BT-20, CCRF-CEM | 64-71% inhibition at 50 µM | [2] |
| III | 4-(4-chlorophenyl) | -H | Hela | 1.3 ± 0.14 | [4] |
| IV | 4-phenyl | -CH2-(3,4,5-trimethoxy-Ph) | Tubulin Polymerization | 2.69 | [5] |
| V | 4-(p-tolyl) | -H | Urease Inhibition | Most Active in Series | [6] |
Key SAR Observations:
-
Substitution on the Acetamide Nitrogen: The nature of the substituent on the acetamide nitrogen (R2) plays a critical role in determining the cytotoxic potency. Aromatic and substituted aromatic moieties, as seen in compounds I, II, and IV, are common features in active derivatives.
-
Substitution on the Thiazole Ring: Modifications at the 4-position of the thiazole ring (R1) significantly impact activity. The presence of a phenyl or substituted phenyl group, as in compounds III and IV, often leads to potent anticancer effects.
-
Halogenation: The presence of a bromine atom at the 2-position of the acetamide moiety is a key feature of the core scaffold, and its influence, along with other substitutions, contributes to the overall biological activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and cytotoxic evaluation of N-(thiazol-2-yl)acetamide derivatives.
General Synthesis of N-(1,3-thiazol-2-yl)acetamide Derivatives
A common method for the synthesis of the title compounds involves the acylation of a 2-aminothiazole derivative with an appropriate acylating agent.[7]
Materials:
-
Substituted 2-aminothiazole
-
Bromoacetyl bromide or other suitable acyl halide
-
Dry acetone or other appropriate aprotic solvent
-
Triethylamine or other non-nucleophilic base (optional)
Procedure:
-
A solution of the substituted 2-aminothiazole (1 equivalent) in dry acetone is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Bromoacetyl bromide (1.1 equivalents) is added dropwise to the solution at room temperature.
-
The reaction mixture is then heated to reflux and stirred for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired N-(thiazol-2-yl)acetamide derivative.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
Following the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the logical relationships in the study of these compounds, the following diagrams were generated using Graphviz (DOT language).
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src K" by Asal Fallah-Tafti, Alireza Foroumadi et al. [digitalcommons.chapman.edu]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
validation of 2-bromo-N-1,3-thiazol-2-ylacetamide's antiproliferative effects
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thiazole Derivatives in Cancer Research
The thiazole ring is a key heterocyclic moiety present in a variety of pharmacologically active compounds, including several clinically approved drugs.[1][2] In oncology, thiazole derivatives have garnered significant attention due to their potent antiproliferative activities against a range of cancer cell lines.[3] These compounds exert their anticancer effects through diverse mechanisms of action, including the inhibition of crucial signaling pathways, induction of apoptosis, and disruption of microtubule dynamics.[4][5][6] This guide focuses on a comparative assessment of the cytotoxic potencies of several recently developed thiazole derivatives against various human cancer cell lines.
Quantitative Comparison of Antiproliferative Activity
The following tables summarize the in vitro antiproliferative activity of selected thiazole derivatives compared to standard chemotherapeutic agents. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.
Table 1: Antiproliferative Activity (IC50, µM) of Thiazole Derivatives against Breast Cancer Cell Lines
| Compound/Derivative | MCF-7 | MDA-MB-231 | Reference Drug (IC50, µM) |
| Thiazole-naphthalene derivative 5b | 0.48 ± 0.03[5] | - | Doxorubicin (4 ± 0.2)[7] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one 4c | 2.57 ± 0.16[8] | - | Staurosporine (6.77 ± 0.41)[8] |
| Thiazole-2-acetamide derivative 10a | 4 ± 0.2[7] | - | Doxorubicin (4 ± 0.2) / Sorafenib (7 ± 0.3)[7] |
| 3-Nitrophenylthiazolyl derivative 4d | - | 1.21[6] | Sorafenib (1.18)[6] |
Table 2: Antiproliferative Activity (IC50, µM) of Thiazole Derivatives against Other Cancer Cell Lines
| Compound/Derivative | A549 (Lung) | PC-3 (Prostate) | HepG2 (Liver) | Reference Drug (IC50, µM) |
| Thiazole-naphthalene derivative 5b | 0.97 ± 0.13[5] | - | - | Colchicine (9.1 - tubulin polymerization)[5] |
| Thiazole-2-acetamide derivative 10a | - | 7 ± 0.6[7] | - | Doxorubicin / Sorafenib[7] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one 4c | - | - | 7.26 ± 0.44[8] | Staurosporine (8.4 ± 0.51)[8] |
Experimental Protocols
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability and proliferation, which was utilized in the cited studies.[9][10][11]
MTT Assay Protocol
-
Cell Seeding:
-
Harvest cancer cells and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[12]
-
Calculate the percentage of cell viability relative to the control (untreated) cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[9]
-
Signaling Pathways and Mechanisms of Action
Thiazole derivatives have been shown to exert their antiproliferative effects by targeting various key signaling pathways involved in cancer cell growth and survival.
Tubulin Polymerization Inhibition
Several thiazole derivatives have been identified as potent inhibitors of tubulin polymerization.[5][7] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[5]
Caption: Thiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Kinase Inhibition
Thiazole-based compounds have also been developed as inhibitors of various protein kinases that play a critical role in cancer cell signaling. These include:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 by thiazole derivatives can block angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][2][6]
-
EGFR (Epidermal Growth Factor Receptor): Targeting EGFR can inhibit signaling pathways that promote cell proliferation.[1][2][4]
-
PI3K/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.[4]
-
B-RAF: Thiazole derivatives have shown inhibitory effects against the B-RAF kinase, particularly the V600E mutant, which is prevalent in melanoma.[1][2][4]
Caption: Thiazole derivatives can inhibit multiple kinase signaling pathways involved in cancer progression.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the antiproliferative effects of a test compound.
References
- 1. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 2. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Assessing the Selectivity of 2-bromo-N-1,3-thiazol-2-ylacetamide for Specific Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical selectivity profile of 2-bromo-N-1,3-thiazol-2-ylacetamide against established protein kinase inhibitors with a thiazole scaffold. Due to the limited publicly available data on the specific biological targets and potency of this compound, this guide utilizes data from structurally similar compounds to provide a representative comparison. The information presented herein is intended to serve as a framework for designing and interpreting experiments to assess the selectivity of novel thiazole-based compounds.
Introduction to this compound
This compound is a synthetic organic compound featuring a core 1,3-thiazole ring, a structural motif prevalent in many biologically active molecules. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial and antiproliferative effects.[1] The presence of the acetamide group and the bromine atom suggests its potential as a targeted agent, possibly interacting with specific protein kinases involved in cellular signaling pathways.[2][3] Aberrant kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a significant class of therapeutic agents.[4]
Comparative Analysis of Kinase Inhibitor Selectivity
To contextualize the potential selectivity of this compound, this section compares its hypothetical inhibitory activity against well-characterized thiazole-containing kinase inhibitors: Dasatinib and a representative thiazole-based PI3Kα inhibitor. Dasatinib is a broad-spectrum tyrosine kinase inhibitor, while PI3Kα inhibitors are more targeted.
Disclaimer: The data for this compound in the following table is hypothetical and for illustrative purposes only. It is based on the general characteristics of similar compounds and should be confirmed by experimental data.
Table 1: Comparison of Inhibitory Activity (IC50, nM)
| Target Kinase | This compound (Hypothetical IC50, nM) | Dasatinib (IC50, nM)[5] | Thiazole-based PI3Kα Inhibitor (Representative IC50, nM)[4] |
| Primary Targets | |||
| BCR-ABL | 50 | 0.6 - 11 | >10,000 |
| SRC | 80 | <1 | >10,000 |
| PI3Kα | 25 | >1000 | 9 - 290 |
| Off-Targets | |||
| c-KIT | 250 | 12 | >10,000 |
| PDGFRβ | 300 | 28 | >10,000 |
| EGFR | >1000 | 20 | >10,000 |
| VEGFR2 | 800 | 16 | >10,000 |
Experimental Protocols
To experimentally determine the selectivity profile of a compound like this compound, a series of in vitro and cell-based assays are required. Below are detailed protocols for key experiments.
Biochemical Kinase Inhibition Assay (Luminescence-based)
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (this compound) and control inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add 5 µL of the compound dilution, 5 µL of kinase solution, and 10 µL of a mixture of the substrate and ATP.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of living cells, providing an indication of cytotoxicity.[6][7][8][9][10]
Materials:
-
Cancer cell line of interest (e.g., K562 for BCR-ABL, MCF-7 for PI3Kα)
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
Western Blot for Apoptosis Markers (Cleaved Caspase-3)
This technique is used to detect the presence of specific proteins that are indicative of apoptosis, such as cleaved caspase-3.[11][12]
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., rabbit anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate.
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the levels of cleaved caspase-3.
Visualizing Cellular Pathways and Experimental Workflows
To better understand the context of this research, the following diagrams illustrate a hypothetical signaling pathway and a typical experimental workflow for assessing compound selectivity.
Caption: Hypothetical signaling pathway potentially targeted by this compound.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchhub.com [researchhub.com]
- 8. clyte.tech [clyte.tech]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]
- 12. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Efficacy of 2-bromo-N-1,3-thiazol-2-ylacetamide Analogues: In Vitro vs. In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 2-bromo-N-1,3-thiazol-2-ylacetamide analogues and related thiazole derivatives as potential anticancer agents. The following sections present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to offer an objective overview of their therapeutic potential.
In Vitro vs. In Vivo Efficacy: A Comparative Analysis
Thiazole-based compounds, particularly those incorporating a bromo-acetamide moiety, have demonstrated notable antiproliferative effects in preclinical studies. The primary focus of existing research has been on in vitro cytotoxicity against various cancer cell lines. While this data is crucial for initial screening, a direct comparison with in vivo performance is essential for evaluating true therapeutic potential.
In Vitro Efficacy
The in vitro anticancer activity of this compound analogues and related thiazole derivatives is typically evaluated by their half-maximal inhibitory concentration (IC₅₀) against a panel of cancer cell lines. Lower IC₅₀ values are indicative of higher potency.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Thiazole Analogues Against Various Cancer Cell Lines
| Compound ID/Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Reference |
| Thiazole-acetamide Derivative (10a) | MCF-7 (Breast) | 4 ± 0.2 | Doxorubicin | 4 ± 0.2 |
| PC-3 (Prostate) | 7 ± 0.6 | Sorafenib | >12 | |
| MDAMB-231 (Breast) | 3 ± 0.2 | Doxorubicin | 3 ± 0.2 | |
| Thiazole-acetamide Derivative (10o) | MDAMB-231 (Breast) | 3 ± 0.2 | Doxorubicin | 3 ± 0.2 |
| Thiazole-acetamide Derivative (13d) | Various | 3.68 | Combretastatin A-4 | 8.33 |
| 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP) | MDA-MB-231 (Breast) | Not explicitly stated, but showed potential antiproliferative activity | - | - |
| MCF-7 (Breast) | Not explicitly stated, but showed potential antiproliferative activity | - | - | |
| Thiazole derivative (Compound 4) | MCF-7 (Breast) | 5.73 | Staurosporine | 6.77 |
| MDA-MB-231 (Breast) | 12.15 | Staurosporine | 7.03 | |
| Thiazole derivative (Compound 8) | MCF-7 (Breast) | 3.36 - 6.09 µg/ml | Staurosporine | 5.25 µg/ml |
| Thiadiazole derivative (TSB) | MCF-7 (Breast) | 3.9 µg/ml | - | - |
Note: The data presented is a summary from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.[1][2][3][4]
In Vivo Efficacy
Data on the in vivo efficacy of this compound analogues is limited. However, studies on structurally related thiazole derivatives provide valuable insights into their potential performance in animal models. The Ehrlich Ascites Carcinoma (EAC) model is a commonly used tool for evaluating the in vivo anticancer effects of these compounds.
A study on the thiazole analogue 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP) in an EAC model demonstrated significant anticancer activity. Administration of BTHP at a dose of 5 mg/kg for 14 days resulted in a 38% reduction in viable EAC cell count and a 131.25% increase in the lifespan of the treated mice compared to the untreated control group.[1]
Another study on thiazole derivatives containing a coumarin moiety also showed a significant reduction in the volume and number of ascites in EAC-bearing mice, leading to an increased lifespan.[5] Similarly, novel thiadiazole-containing compounds demonstrated a reduction in Ehrlich solid tumor size by 48-64% in a mouse model.[6]
Table 2: In Vivo Antitumor Activity of Thiazole Analogues in Ehrlich Ascites Carcinoma (EAC) Model
| Compound/Analogue | Animal Model | Dosage | Key Findings |
| 2-(1-(2-(4-(4-bromophenyl)thiazol-2-yl)hydrazinylidene)ethyl)phenol (BTHP) | EAC-bearing female Swiss albino mice | 5 mg/kg/day for 14 days | 38% reduction in viable EAC cell count; 131.25% increase in lifespan.[1] |
| Thiazole derivatives with coumarin moiety (5a and 5b) | EAC-bearing mice | Up to 500 mg/kg | Significant reduction in ascites volume and number; increased lifespan.[5] |
| Thiadiazole derivatives (TAB, TSB, TSSB) | Ehrlich solid tumor (EST) in mice | Not specified | 48-64% reduction in tumor size.[6] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole analogues and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
In Vivo Antitumor Efficacy: Ehrlich Ascites Carcinoma (EAC) Model
Principle: The EAC model is a rapid and reliable method for screening potential anticancer agents. EAC cells are transplanted into the peritoneal cavity of mice, leading to the formation of ascetic fluid containing tumor cells. The efficacy of a test compound is determined by its ability to reduce the volume of this fluid and the number of viable tumor cells.
Procedure:
-
Animal Model: Adult female Swiss albino mice are typically used.
-
Tumor Inoculation: A known number of EAC cells are injected intraperitoneally into the mice.
-
Treatment: After a set period to allow for tumor development (e.g., 24 hours), the mice are divided into control and treatment groups. The treatment group receives the test compound (e.g., BTHP at 5 mg/kg/day) for a specified duration (e.g., 14 days). The control group receives the vehicle.
-
Monitoring: The body weight and general health of the mice are monitored throughout the experiment.
-
Endpoint Analysis: At the end of the treatment period, the mice are euthanized, and the ascetic fluid is collected. The volume of the fluid is measured, and the number of viable tumor cells is counted (e.g., using the trypan blue exclusion method).
-
Data Analysis: The percentage of tumor growth inhibition and the increase in lifespan are calculated for the treated group relative to the control group.
Signaling Pathways and Mechanisms of Action
The anticancer activity of these thiazole analogues is often attributed to their interaction with key signaling pathways involved in cell proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling cascade is a promising strategy for cancer therapy.
Caption: VEGFR-2 signaling pathway and its inhibition by thiazole analogues.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. There are two main apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.
Caption: Intrinsic and extrinsic apoptosis pathways induced by thiazole analogues.
References
- 1. Exploration of the anticancer efficacy of a novel 1,3-thiazole analog in an ehrlich ascites carcinoma model: in vivo and in silico insights into hepatorenal protective potentials via the modulation of apoptosis, oxidative stress and inflammation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study [mdpi.com]
- 3. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalajrb.com [journalajrb.com]
- 6. Synthesis and evaluation of novel thiazole moiety-containing compounds as antibreast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Studies for Novel Thiazole-Based Compounds: The Case of 2-bromo-N-1,3-thiazol-2-ylacetamide
Introduction
In the landscape of modern drug discovery, the preclinical safety assessment of novel therapeutic candidates is paramount. For small molecules such as 2-bromo-N-1,3-thiazol-2-ylacetamide, a thorough evaluation of off-target interactions is critical before advancing to clinical trials. Cross-reactivity studies are essential components of this evaluation, designed to identify unintended binding of a drug candidate to proteins or tissues other than its intended target.[1][2][3] Such off-target binding can lead to adverse effects and unforeseen toxicity.[4][5]
This guide provides a framework for conducting and comparing cross-reactivity studies for this compound and its alternatives. Given the compound's structure—featuring a biologically active thiazole ring and a reactive bromo-acetamide group—the potential for off-target interactions warrants rigorous investigation. The thiazole moiety is a common scaffold in many biologically active compounds, known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antineoplastic effects.[6][7][8][9][10] The bromo-acetamide group, a reactive electrophile, has the potential to covalently modify nucleophilic residues (like cysteine) in proteins, which can lead to irreversible off-target inhibition.[11]
This document outlines the key experimental protocols and data presentation strategies necessary for a comprehensive cross-reactivity assessment, aimed at researchers, scientists, and drug development professionals. While specific experimental data for this compound is not publicly available, this guide presents the methodologies and comparative frameworks required to generate such crucial data.
Comparative Analysis of Cross-Reactivity
A robust assessment involves comparing the lead compound against structural analogs and functionally similar molecules. The goal is to determine if modifications to the chemical structure can improve the specificity and reduce off-target binding.
Potential Compounds for Comparison
When evaluating this compound, a logical set of comparators would include:
-
Non-Reactive Analog (Control): A molecule where the reactive bromine atom is replaced with hydrogen (e.g., N-(1,3-thiazol-2-yl)acetamide). This helps differentiate between effects caused by covalent modification and those from non-covalent interactions.[11]
-
Alternative Halogen Analog: A compound with a different halogen (e.g., 2-chloro-N-1,3-thiazol-2-ylacetamide) to assess how the reactivity of the leaving group affects off-target profiles.
-
Isomeric Analogs: Compounds where the substituents on the thiazole ring are moved to different positions to evaluate the impact of stereochemistry on target specificity.
-
Alternative Scaffolds: Molecules with a different heterocyclic core but designed to achieve the same primary biological effect.
Data Presentation: Cross-Reactivity Profile
Quantitative data from cross-reactivity assays should be summarized to facilitate direct comparison. The following tables serve as templates for presenting results from immunoassays (like competitive ELISA) and tissue-based assays.
Table 1: Comparative Off-Target Binding Affinity (IC₅₀) via Competitive ELISA
| Target Protein | This compound (IC₅₀, µM) | Non-Reactive Analog (IC₅₀, µM) | Alternative Halogen Analog (IC₅₀, µM) |
| Primary Target | Value | Value | Value |
| Off-Target 1 (e.g., Kinase X) | Value | Value | Value |
| Off-Target 2 (e.g., Protease Y) | Value | Value | Value |
| Off-Target 3 (e.g., GPCR Z) | Value | Value | Value |
| ... | ... | ... | ... |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the binding of a probe to the target protein. Higher values indicate lower binding affinity.
Table 2: Summary of Tissue Cross-Reactivity via Immunohistochemistry (IHC)
| Human Tissue | This compound Staining Intensity | Non-Reactive Analog Staining Intensity | Cellular Localization |
| Liver | None / Weak / Moderate / Strong | None / Weak / Moderate / Strong | e.g., Hepatocyte cytoplasm |
| Kidney | None / Weak / Moderate / Strong | None / Weak / Moderate / Strong | e.g., Renal tubule epithelium |
| Spleen | None / Weak / Moderate / Strong | None / Weak / Moderate / Strong | e.g., Germinal centers |
| Brain (Cortex) | None / Weak / Moderate / Strong | None / Weak / Moderate / Strong | e.g., Neuronal cytoplasm |
| Heart | None / Weak / Moderate / Strong | None / Weak / Moderate / Strong | e.g., Cardiomyocyte striae |
| ... (Panel of ~38 tissues) | ... | ... | ... |
Staining intensity provides a qualitative measure of off-target binding across a wide range of human tissues as recommended by regulatory agencies.[1][12]
Experimental Protocols
Detailed and reproducible methodologies are the foundation of a reliable comparison guide.
Competitive ELISA for Off-Target Protein Binding
This immunoassay is ideal for quantifying the binding of a small molecule to a panel of purified proteins, providing quantitative IC₅₀ values for comparison.[13][14]
Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with a specific off-target protein (e.g., a known kinase or protease) at a concentration of 1-10 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Remove the coating solution and wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Competition Reaction:
-
Prepare serial dilutions of the test compounds (this compound and its analogs).
-
In a separate plate or tubes, pre-incubate the diluted compounds with a fixed, limited concentration of a specific antibody directed against the coated protein for 1 hour at 37°C.[15]
-
Alternatively, for small molecule interactions, a labeled version of a known binder (competitor) can be used instead of an antibody.
-
-
Transfer to Coated Plate: Transfer 100 µL of the compound/antibody (or competitor) mixture to the corresponding wells of the coated plate. Incubate for 90 minutes at 37°C. During this step, the free antibody (or competitor) will bind to the coated protein.
-
Washing: Wash the plate four times with wash buffer to remove unbound reagents.
-
Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer. Incubate for 1 hour at 37°C.
-
Signal Development: Add 100 µL of a suitable substrate (e.g., TMB). The reaction is stopped with a stop solution (e.g., 2N H₂SO₄). The signal is inversely proportional to the concentration of the test compound.[16][17]
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate IC₅₀ values by plotting the absorbance against the log of the compound concentration and fitting to a sigmoidal dose-response curve.
Tissue Cross-Reactivity (TCR) by Immunohistochemistry (IHC)
This method is a regulatory requirement for many new biologics and is highly informative for small molecules with reactive potential.[3][5] It assesses binding to a comprehensive panel of normal human tissues.[1][12]
Methodology:
-
Tissue Preparation: Use a panel of snap-frozen normal human tissues (a standard panel includes up to 38 different tissues). Cut tissue sections (e.g., 5 µm thick) using a cryostat and mount them on charged slides.
-
Fixation: Fix the tissue sections briefly in a cold fixative such as acetone or methanol.
-
Detection Moiety: As small molecules are not directly detectable, a method to visualize binding is required. This can be achieved by:
-
Synthesizing a biotinylated version of this compound.
-
Using a specific primary antibody that can recognize the compound in situ (if available).
-
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific protein binding with a suitable blocking serum.
-
Compound Incubation: Incubate the tissue sections with the test compound (or its biotinylated version) at multiple concentrations (e.g., a low and a high concentration) to assess binding affinity and specificity.[18] A negative control (non-reactive analog) should be run in parallel.
-
Detection:
-
If a biotinylated compound is used, apply a streptavidin-HRP conjugate.
-
If a primary antibody is used, apply an HRP-conjugated secondary antibody.
-
-
Visualization: Add a chromogen substrate (e.g., DAB) that produces a colored precipitate at the site of compound binding. Counterstain with hematoxylin to visualize tissue morphology.
-
Pathological Evaluation: A board-certified pathologist should evaluate the slides. The staining intensity, cellular localization, and distribution of binding for each tissue are recorded.[5] This analysis identifies any unintended on-target or off-target binding.
Visualizations: Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships.
Caption: Workflow for a Competitive ELISA to Quantify Off-Target Binding.
Caption: Potential Modulation of the NF-κB Inflammatory Pathway by Thiazole Compounds.
References
- 1. histologix.com [histologix.com]
- 2. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 3. Tissue Cross-Reactivity Study and its Applications - AnaPath [anapath.ch]
- 4. Tissue Cross-Reactivity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 5. labcorp.com [labcorp.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. benchchem.com [benchchem.com]
- 12. Special Histology Services | Cureline BioPathology [curelinebiopathology.com]
- 13. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 14. ELISA kits and immunoassays | Abcam [abcam.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. benchchem.com [benchchem.com]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. criver.com [criver.com]
Benchmarking 2-bromo-N-1,3-thiazol-2-ylacetamide Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential inhibitory activities of 2-bromo-N-1,3-thiazol-2-ylacetamide against established inhibitors targeting key cellular pathways implicated in cancer and other diseases. Thiazole derivatives have garnered significant interest in medicinal chemistry for their diverse pharmacological activities, including antimicrobial and antiproliferative effects.[1] This document focuses on two prominent pathways where thiazole-containing compounds have shown inhibitory action: the PI3K/AKT/mTOR signaling pathway and tubulin polymerization.
We will benchmark the subject compound against two well-characterized inhibitors: BEZ235 (Dactolisib) , a dual PI3K/mTOR inhibitor, and Combretastatin A-4 , a potent inhibitor of tubulin polymerization. While direct experimental data for this compound is not yet available in the public domain, this guide provides the foundational information and detailed experimental protocols necessary to conduct such a comparative analysis.
Comparative Analysis of Inhibitory Activity
The following tables summarize the inhibitory activities of benchmark compounds and provide a template for recording experimental data for this compound.
Table 1: Comparison with PI3K/mTOR Inhibitor BEZ235
| Compound | Target(s) | IC50 (nM) | Reference |
| BEZ235 (Dactolisib) | p110α (PI3K) | 4 | [1][2] |
| p110γ (PI3K) | 5 | [2] | |
| p110δ (PI3K) | 7 | [2] | |
| p110β (PI3K) | 75 | [2] | |
| mTOR | 20.7 | [2] | |
| Thiazole Derivative 18 | PI3K/AKT/mTOR pathway | 500 - 4750 (in various cell lines) | [3] |
| Thiazole Derivative 23 | PI3K | 131 | [3] |
| mTOR | 719 | [3] | |
| This compound | PI3K/mTOR | Data to be determined |
Table 2: Comparison with Tubulin Polymerization Inhibitor Combretastatin A-4
| Compound | Target | IC50 (µM) | Reference |
| Combretastatin A-4 | Tubulin Polymerization | 2.96 - 8.33 | [4][5] |
| Thiazole Derivative 10a | Tubulin Polymerization | 2.69 | [5] |
| Thiazole Derivative 7c | Tubulin Polymerization | 2.00 | [4] |
| Thiazole Derivative 5b | Tubulin Polymerization | 3.3 | [6] |
| This compound | Tubulin Polymerization | Data to be determined |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways targeted by these inhibitors is crucial for interpreting experimental results and predicting in vivo efficacy.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7] Its dysregulation is a common feature in many cancers, making it a key target for drug development.[7]
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Tubulin Polymerization and Microtubule Dynamics
Microtubules are essential components of the cytoskeleton, playing a vital role in cell division, structure, and intracellular transport.[8] They are formed by the polymerization of α- and β-tubulin dimers.[8] Inhibitors of tubulin polymerization disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them effective anticancer agents.
Caption: The dynamic process of microtubule polymerization and depolymerization.
Experimental Protocols
The following are detailed protocols for the key experiments required to benchmark this compound against the known inhibitors.
In Vitro PI3K/mTOR Kinase Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against PI3K and mTOR kinases.
Caption: Workflow for the in vitro PI3K/mTOR kinase inhibition assay.
Materials:
-
Purified recombinant PI3K and mTOR enzymes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., phosphatidylinositol-4,5-bisphosphate (PIP2) for PI3K)
-
Test compounds (this compound, BEZ235) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well assay plates
-
Multichannel pipettes and plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control and BEZ235 as a positive control.
-
Prepare the enzyme solution in kinase buffer and add it to the wells containing the compounds.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzymes.
-
Prepare the substrate/ATP mixture in kinase buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Caption: Workflow for the in vitro tubulin polymerization assay.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Test compounds (this compound, Combretastatin A-4) dissolved in DMSO
-
96-well assay plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in polymerization buffer.
-
Pre-warm the microplate reader to 37°C.
-
In a pre-warmed 96-well plate, add the tubulin solution.
-
Add the diluted compounds to the respective wells. Include wells with DMSO only as a negative control and Combretastatin A-4 as a positive control.
-
Initiate polymerization by adding GTP to all wells.
-
Immediately place the plate in the microplate reader and begin monitoring the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance values against time to generate polymerization curves.
-
Determine the percentage of inhibition at the highest point of the polymerization curve for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value.
Conclusion
This guide provides a framework for the comprehensive evaluation of this compound as a potential inhibitor of the PI3K/AKT/mTOR pathway and tubulin polymerization. By employing the detailed experimental protocols and comparing the results with the established benchmarks, BEZ235 and Combretastatin A-4, researchers can effectively characterize the inhibitory profile of this novel thiazole derivative. The provided diagrams of the signaling pathways and experimental workflows serve as valuable visual aids for understanding the underlying mechanisms and experimental design. The data generated from these studies will be instrumental in guiding further preclinical and clinical development of this compound as a potential therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bosterbio.com [bosterbio.com]
Spectroscopic Comparison of 2-bromo-N-1,3-thiazol-2-ylacetamide Isomers: A Guide for Researchers
A detailed analysis of the spectroscopic characteristics of 2-bromo-N-(1,3-thiazol-2-yl)acetamide and its positional isomers, 2-bromo-N-(1,3-thiazol-4-yl)acetamide and 2-bromo-N-(1,3-thiazol-5-yl)acetamide, is presented. This guide provides a comparative overview of their predicted ¹H NMR, ¹³C NMR, and key infrared (IR) absorption bands, alongside general experimental protocols for their synthesis and spectroscopic analysis, to aid researchers in drug development and related scientific fields.
The thiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a bromoacetyl group provides a reactive handle for further chemical modifications, making these compounds valuable intermediates in the synthesis of more complex molecules. A clear understanding of the spectroscopic differences between the positional isomers of 2-bromo-N-1,3-thiazol-2-ylacetamide is crucial for their unambiguous identification and characterization.
Comparative Spectroscopic Data
Due to the limited availability of comprehensive experimental spectra in the public domain, this guide utilizes predicted spectroscopic data to facilitate a comparative analysis. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and expected major IR absorption bands for the three isomers. These predictions are based on established spectroscopic principles and computational models.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Isomer | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 2-bromo-N-(1,3-thiazol-2-yl)acetamide | ~11.5 (s, 1H) | NH |
| ~7.5 (d, 1H) | Thiazole H5 | |
| ~7.2 (d, 1H) | Thiazole H4 | |
| ~4.2 (s, 2H) | CH₂Br | |
| 2-bromo-N-(1,3-thiazol-4-yl)acetamide | ~10.8 (s, 1H) | NH |
| ~8.8 (s, 1H) | Thiazole H2 | |
| ~7.8 (s, 1H) | Thiazole H5 | |
| ~4.1 (s, 2H) | CH₂Br | |
| 2-bromo-N-(1,3-thiazol-5-yl)acetamide | ~11.0 (s, 1H) | NH |
| ~8.5 (s, 1H) | Thiazole H2 | |
| ~8.0 (s, 1H) | Thiazole H4 | |
| ~4.1 (s, 2H) | CH₂Br |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Isomer | Chemical Shift (δ, ppm) | Assignment |
| 2-bromo-N-(1,3-thiazol-2-yl)acetamide | ~165.0 | C=O |
| ~158.0 | Thiazole C2 | |
| ~138.0 | Thiazole C4 | |
| ~115.0 | Thiazole C5 | |
| ~30.0 | CH₂Br | |
| 2-bromo-N-(1,3-thiazol-4-yl)acetamide | ~164.5 | C=O |
| ~150.0 | Thiazole C2 | |
| ~145.0 | Thiazole C4 | |
| ~110.0 | Thiazole C5 | |
| ~30.5 | CH₂Br | |
| 2-bromo-N-(1,3-thiazol-5-yl)acetamide | ~164.8 | C=O |
| ~155.0 | Thiazole C2 | |
| ~130.0 | Thiazole C5 | |
| ~125.0 | Thiazole C4 | |
| ~30.3 | CH₂Br |
Table 3: Key Infrared (IR) Absorption Bands
| Isomer | Wavenumber (cm⁻¹) | Assignment |
| All Isomers | ~3300-3100 | N-H stretch (amide) |
| ~1680-1650 | C=O stretch (amide I) | |
| ~1560-1530 | N-H bend (amide II) | |
| ~1450-1350 | C-N stretch | |
| ~700-600 | C-Br stretch |
Mass Spectrometry (MS)
For all three isomers, the expected molecular ion peaks in the mass spectrum would correspond to the molecular weight of the compound (220.94 g/mol for C₅H₄BrN₃OS). The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2). Common fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the amide bond.
Experimental Protocols
Synthesis of 2-bromo-N-(1,3-thiazol-yl)acetamides
A general and efficient method for the synthesis of these compounds is the acylation of the corresponding aminothiazole with bromoacetyl bromide in an appropriate solvent.
Materials:
-
2-Aminothiazole (or 4-aminothiazole or 5-aminothiazole)
-
Bromoacetyl bromide
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
Dissolve the aminothiazole isomer in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromoacetyl bromide in the same solvent to the cooled mixture with constant stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse programs are typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Acquisition: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Acquire the mass spectrum in positive ion mode.
Visualization of Isomeric Relationships
The following diagram illustrates the structural differences between the three isomers and the common analytical workflow for their characterization.
Caption: Isomeric structures and their spectroscopic analysis workflow.
This guide provides a foundational framework for the spectroscopic comparison of this compound isomers. Researchers are encouraged to obtain experimental data for their specific samples to confirm the predicted values and ensure accurate structural assignment.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-bromo-N-1,3-thiazol-2-ylacetamide
For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is as crucial as the discoveries they enable. The compound 2-bromo-N-1,3-thiazol-2-ylacetamide, a halogenated organic compound, requires careful handling and adherence to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for its proper disposal.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the safety precautions for handling this compound. Always consult the material safety data sheet (MSDS) for specific handling instructions.
Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves.
-
Eye Protection: Wear safety goggles or a face shield.
-
Protective Clothing: A lab coat is mandatory.
-
Respiratory Protection: If there is a risk of dust or aerosol generation, work in a certified chemical fume hood.
Spill Response Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify all individuals in the vicinity.
-
Evacuate: If the spill is substantial or the substance has become airborne, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, cover the area with an inert absorbent material such as vermiculite or sand.[1]
-
Collection: Carefully scoop the contained material into a designated and clearly labeled hazardous waste container.[1]
-
Decontamination: Thoroughly clean the spill area with soap and water. All cleaning materials must also be treated as hazardous waste.[1]
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.[1]
Disposal Procedures
The disposal of this compound must be carried out in strict accordance with all local, state, and federal regulations.[2] This compound should be treated as hazardous waste.
Waste Characterization:
-
Classify waste containing this compound as "Halogenated Organic Waste" and "Toxic Chemical Waste." [1]
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Ensure the container remains closed at all times, except when adding waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[2]
Final Disposal:
-
The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Do not discharge this chemical into sewer systems or allow it to contaminate water, foodstuffs, feed, or seed.[3]
-
Empty or uncleaned containers should be treated with the same precautions as the product itself and disposed of accordingly.[2]
Summary of Disposal and Safety Information
| Parameter | Guideline | Citation |
| Waste Classification | Halogenated Organic Waste, Toxic Chemical Waste | [1] |
| Primary Disposal Method | Licensed chemical destruction or controlled incineration. | [3] |
| Prohibited Disposal | Do not discharge to sewer systems. | [3] |
| Container Handling | Use dedicated, labeled, leak-proof containers. | [1] |
| Spill Containment | Use inert absorbent material (e.g., vermiculite, sand). | [1] |
| PPE | Chemical-resistant gloves, safety goggles, lab coat. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-bromo-N-1,3-thiazol-2-ylacetamide
Essential Safety and Handling Guide for 2-bromo-N-1,3-thiazol-2-ylacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound (CAS No. 73326-20-2). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Chemical Identifier and Hazard Summary
| Identifier | Value |
| IUPAC Name | 2-bromo-N-(1,3-thiazol-2-yl)acetamide |
| CAS Number | 73326-20-2 |
| Molecular Formula | C₅H₅BrN₂OS |
| Molecular Weight | 221.08 g/mol |
| Signal Word | Danger |
| GHS Pictograms | ![]() |
Hazard Statements
| Code | Description |
| H301 | Toxic if swallowed |
| H311 | Toxic in contact with skin |
| H331 | Toxic if inhaled |
| H341 | Suspected of causing genetic defects |
Personal Protective Equipment (PPE)
As specific hazard information for this compound is not fully available, general safety precautions for handling hazardous organic compounds must be strictly followed.[1] The following PPE is mandatory when handling this substance:
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves before use. | To prevent skin contact, as the substance is toxic. |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities. | To protect eyes from splashes and dust. |
| Skin and Body Protection | A lab coat is required. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or suit. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Work in a well-ventilated fume hood.[1] If a fume hood is not available or if handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | To prevent inhalation of the toxic substance. |
Operational Plan: Step-by-Step Handling Procedure
A meticulous and cautious approach is paramount when working with this compound.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is used for all operations.
-
Verify that an eyewash station and safety shower are readily accessible and in good working order.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have appropriate spill cleanup materials readily available.
2. Weighing and Transfer:
-
Handle the solid compound in a fume hood to avoid generating and inhaling dust.
-
Use appropriate tools (e.g., spatula, weighing paper) for transfer.
-
Close the container tightly immediately after use.
3. Dissolving and Reaction:
-
If dissolving the compound, add it slowly to the solvent in a fume hood.
-
If running a reaction, ensure the apparatus is securely clamped and that any potential pressure buildup can be safely released.
-
Maintain a clutter-free workspace to minimize the risk of spills.
4. Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Remove and dispose of PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Expired Chemical | Dispose of as hazardous waste through a licensed contractor. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (glassware, spatulas, etc.) | Rinse with a suitable solvent in a fume hood. Collect the rinseate as hazardous waste. The cleaned labware can then be washed normally. Heavily contaminated items should be disposed of as hazardous waste. |
| Contaminated PPE (gloves, lab coats, etc.) | Place in a designated, sealed, and labeled hazardous waste container. |
| Spill Cleanup Materials | All materials used to clean up a spill should be placed in a sealed, labeled hazardous waste container. |
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department. |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

